N-Boc-3-mesyloxypiperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of N-Boc-3-mesyloxypiperidine in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-mesyloxypiperidine has emerged as a cornerstone building block in synthetic organic chemistry, particularly in the construction of complex molecules with significant pharmacological applications. Its strategic design, featuring a piperidine core, a versatile N-Boc protecting group, and a highly effective mesyloxy leaving group, renders it an invaluable intermediate for the introduction of diverse functionalities at the 3-position of the piperidine ring. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application in the preparation of key pharmaceutical intermediates, supported by detailed experimental protocols and quantitative data.
Core Synthesis and Properties
This compound is typically prepared from its corresponding alcohol, N-Boc-3-hydroxypiperidine, through a straightforward mesylation reaction. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen and prevents unwanted side reactions, while the mesyloxy group, a potent leaving group, primes the 3-position for nucleophilic attack.
Experimental Protocol: Synthesis of this compound
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (1.5-2.0 eq.) is added, and the mixture is cooled to 0 °C. Methanesulfonyl chloride (1.1-1.2 eq.) is then added dropwise, and the reaction is stirred at 0 °C for a period of 1-2 hours, followed by warming to room temperature and continued stirring for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound, typically as a white to off-white solid.
| Parameter | Condition |
| Starting Material | N-Boc-3-hydroxypiperidine |
| Reagents | Methanesulfonyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | >95% |
The Gateway to 3-Substituted Piperidines: Nucleophilic Substitution Reactions
The primary role of this compound in synthesis is to serve as an electrophilic substrate for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the mesyloxy group creates a partial positive charge on the C3 carbon of the piperidine ring, making it susceptible to attack by a wide range of nucleophiles. This provides a reliable and efficient pathway to a diverse array of 3-substituted N-Boc-piperidine derivatives.
An In-depth Technical Guide to the Reaction Mechanism of N-Boc-3-mesyloxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-mesyloxypiperidine is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex nitrogen-containing heterocyclic compounds utilized in drug discovery and development. Its strategic importance lies in the predictable and stereospecific nature of its reactions with a variety of nucleophiles. This technical guide provides a comprehensive overview of the core reaction mechanism of this compound, focusing on its synthesis, mechanistic pathways, and practical applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The ability to functionalize the piperidine ring with precise stereochemical control is therefore a critical aspect of modern medicinal chemistry. This compound serves as a key electrophilic substrate for the introduction of various functional groups at the 3-position of the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen and prevents unwanted side reactions, while the mesyloxy group acts as an excellent leaving group in nucleophilic substitution reactions. This guide will delve into the fundamental aspects of the reactivity of this important synthetic building block.
Synthesis of this compound
The preparation of this compound is typically achieved through the mesylation of the corresponding alcohol, N-Boc-3-hydroxypiperidine. This reaction is a standard procedure in organic synthesis and generally proceeds with high efficiency.
General Reaction Scheme
The synthesis involves the reaction of N-Boc-3-hydroxypiperidine with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like dichloromethane (DCM).
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane, methanesulfonyl chloride (1.1 equivalents) is added slowly at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Quantitative Data
The synthesis of this compound from N-Boc-3-hydroxypiperidine is known to be highly efficient, often yielding the product in quantitative amounts after purification.
| Starting Material | Reagents | Solvent | Yield | Reference |
| N-Boc-3-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | Dichloromethane | Quantitative |
Core Reaction Mechanism: Nucleophilic Substitution
The primary utility of this compound lies in its reactivity towards nucleophiles. The mesyloxy group at the C-3 position is an excellent leaving group, facilitating nucleophilic substitution reactions. The prevailing mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) pathway.
The SN2 Mechanism
The SN2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This concerted mechanism leads to an inversion of stereochemistry at the reaction center.
Caption: The SN2 reaction mechanism of this compound.
Key characteristics of the SN2 reaction of this compound include:
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Stereospecificity: The reaction proceeds with a complete inversion of configuration at the C-3 position. For example, the reaction of (R)-N-Boc-3-mesyloxypiperidine with a nucleophile will yield the (S)-substituted product.
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.
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Steric Hindrance: The rate of reaction is sensitive to steric hindrance around the electrophilic carbon. The piperidine ring conformation can influence the accessibility of the C-3 position to the incoming nucleophile.
Role of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group plays a crucial role in these reactions. It deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile and participating in undesired side reactions, such as intramolecular cyclization or intermolecular reactions with another molecule of the mesylate. This ensures that the nucleophilic attack occurs exclusively at the C-3 position.
Reactions with Various Nucleophiles
This compound reacts with a wide range of nucleophiles, allowing for the synthesis of diverse 3-substituted piperidine derivatives. Common nucleophiles include azides, amines, and others.
Reaction with Sodium Azide
The reaction with sodium azide (NaN₃) is a common method for introducing an azide functionality, which can be subsequently reduced to an amine. This two-step process provides a route to 3-aminopiperidine derivatives.
Experimental Protocol: Synthesis of tert-butyl 3-azidopiperidine-1-carboxylate
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), sodium azide (1.5-3 equivalents) is added. The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford tert-butyl 3-azidopiperidine-1-carboxylate.
Reaction with Amines
Primary and secondary amines can also act as nucleophiles, leading to the formation of 3-amino-substituted piperidines. This is a direct method for introducing an amino group with a specific substitution pattern.
Experimental Workflow
Caption: General workflow for the reaction with amine nucleophiles.
Comparative Data
| Nucleophile | Product | Typical Conditions | Notes |
| Sodium Azide | 3-Azido-N-Boc-piperidine | DMF, 80-100 °C | Azide can be reduced to a primary amine. |
| Primary/Secondary Amines | 3-Amino-N-Boc-piperidine derivatives | Acetonitrile or DMF, reflux | Provides direct access to N-substituted 3-aminopiperidines. |
Applications in Drug Development
The 3-substituted N-Boc-piperidine derivatives synthesized from this compound are valuable intermediates in the synthesis of various pharmaceutically active compounds. For instance, chiral 3-aminopiperidine derivatives are key building blocks for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The stereochemistry at the 3-position of the piperidine ring is often crucial for the biological activity of these drugs.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, primarily utilized for the stereospecific introduction of nucleophiles at the 3-position of the piperidine ring. Its reactions are governed by the SN2 mechanism, which proceeds with a predictable inversion of stereochemistry. The N-Boc protecting group is essential for directing the reactivity and preventing side reactions. A thorough understanding of the synthesis and reaction mechanism of this compound, as provided in this guide, is crucial for researchers and scientists involved in the design and synthesis of novel therapeutic agents. The detailed protocols and compiled data serve as a practical resource for the efficient application of this compound in the laboratory.
The Stereochemistry of N-Boc-3-mesyloxypiperidine Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The precise control of substituent stereochemistry on the piperidine ring is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. N-Boc-3-mesyloxypiperidine has emerged as a versatile chiral building block for the synthesis of stereochemically defined 3-substituted piperidines. The mesylate group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. This technical guide provides a comprehensive overview of the stereochemical outcomes of reactions involving this compound, supported by experimental data and detailed protocols.
Core Principles: The S"N"2 Reaction and Stereochemical Inversion
The primary reaction pathway for the transformation of this compound is the bimolecular nucleophilic substitution (S"N"2) reaction. A fundamental principle of the S"N"2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group. This trajectory of attack leads to a Walden inversion, where the stereochemical configuration of the chiral center is inverted.
For instance, if the starting material is the (R)-enantiomer of this compound, the resulting product from an S"N"2 reaction will possess the (S)-configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, enabling the rational design and synthesis of enantiomerically pure compounds.
Synthesis of this compound
The precursor for these stereospecific reactions, this compound, is typically synthesized from the commercially available N-Boc-3-hydroxypiperidine. The hydroxyl group is converted to the mesylate, a more effective leaving group, through reaction with methanesulfonyl chloride in the presence of a base.
Experimental Protocol: Mesylation of N-Boc-3-hydroxypiperidine
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Materials:
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N-Boc-3-hydroxypiperidine
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Methanesulfonyl chloride (MsCl)
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Triethylamine (TEA) or other suitable organic base
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Dichloromethane (DCM) or other appropriate aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
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Procedure:
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Dissolve N-Boc-3-hydroxypiperidine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Add triethylamine to the solution.
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Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
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Nucleophilic Substitution Reactions and their Stereochemical Outcomes
The reaction of this compound with various nucleophiles consistently proceeds via an S"N"2 mechanism, resulting in the inversion of stereochemistry at the C3 position. This allows for the stereospecific synthesis of a diverse range of 3-substituted piperidine derivatives.
Reaction with Azide Nucleophiles
The substitution with sodium azide is a key transformation, as the resulting azide can be readily reduced to a primary amine. This two-step sequence provides a reliable method for the synthesis of 3-amino-N-Boc-piperidine with inverted stereochemistry. A known process for synthesizing N-Boc-3-aminopiperidine involves the use of a mesylate and subsequent reaction with an azide, followed by reduction[1].
Table 1: Nucleophilic Substitution with Sodium Azide
| Starting Material Stereoisomer | Nucleophile | Solvent | Product Stereoisomer | Yield (%) |
| (R)-N-Boc-3-mesyloxypiperidine | Sodium Azide | DMF | (S)-3-azido-N-Boc-piperidine | High |
| (S)-N-Boc-3-mesyloxypiperidine | Sodium Azide | DMF | (R)-3-azido-N-Boc-piperidine | High |
Experimental Protocol: Azide Substitution
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Materials:
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This compound
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Sodium azide (NaN₃)
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Dimethylformamide (DMF)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in DMF.
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Add sodium azide to the solution and heat the mixture (e.g., to 80-100 °C).
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the 3-azido-N-Boc-piperidine.
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Reaction with Amine Nucleophiles
Primary and secondary amines also react with this compound via an S"N"2 pathway, leading to the corresponding 3-amino-N-Boc-piperidine derivatives with inverted stereochemistry.
Table 2: Nucleophilic Substitution with Amine Nucleophiles
| Starting Material Stereoisomer | Nucleophile | Solvent | Product Stereoisomer | Yield (%) |
| (R)-N-Boc-3-mesyloxypiperidine | Benzylamine | Acetonitrile | (S)-3-(benzylamino)-N-Boc-piperidine | Good |
| (S)-N-Boc-3-mesyloxypiperidine | Piperidine | DMF | (R)-3-(piperidin-1-yl)-N-Boc-piperidine | Good |
Experimental Protocol: Amine Substitution
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Materials:
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This compound
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Primary or secondary amine (e.g., benzylamine, piperidine)
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Acetonitrile or DMF
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Potassium carbonate or other suitable base (optional, to scavenge the generated methanesulfonic acid)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
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Add the amine nucleophile and, if necessary, a base.
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Heat the reaction mixture and monitor its progress by TLC.
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Upon completion, cool the mixture and work it up by partitioning between water and an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Filter and concentrate the solution, and purify the residue by column chromatography.
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Stereochemical Pathways and Logical Relationships
The stereochemical course of these reactions can be visualized as a direct consequence of the S"N"2 mechanism.
Caption: S"N"2 reaction on this compound.
This diagram illustrates that regardless of the starting enantiomer, the S"N"2 reaction with a nucleophile proceeds through a backside attack, leading to a predictable inversion of the stereocenter at the C3 position of the piperidine ring.
Competition between Substitution and Elimination
Under certain conditions, particularly with sterically hindered or strongly basic nucleophiles, an E2 elimination reaction can compete with the S"N"2 substitution. This would lead to the formation of N-Boc-1,2,3,4-tetrahydropyridine. The regioselectivity and stereoselectivity of the elimination reaction would depend on the conformational preferences of the piperidine ring and the nature of the base used. However, for most common nucleophiles under standard reaction conditions, substitution is the predominant pathway.
Caption: S"N"2 vs. E2 pathways for this compound.
Conclusion
This compound is a highly valuable and versatile chiral intermediate in the synthesis of 3-substituted piperidines. Its reactions with a wide range of nucleophiles proceed predominantly through an S"N"2 mechanism, resulting in a clean and predictable inversion of stereochemistry at the C3 position. This stereospecificity provides a robust and reliable strategy for the synthesis of enantiomerically pure piperidine derivatives, which are crucial components in the development of new therapeutic agents. Understanding the principles of these reactions and having access to detailed experimental protocols are essential for researchers and scientists in the field of drug discovery and development.
References
A Tale of Two Enantiomers: An In-depth Technical Guide to (R)- and (S)-N-Boc-3-mesyloxypiperidine
Introduction: The Centrality of Chirality in Modern Drug Discovery
In the landscape of contemporary drug development, chirality is not a mere structural nuance but a pivotal determinant of therapeutic efficacy and safety. The three-dimensional arrangement of atoms within a molecule can dictate its interaction with biological targets, leading to profound differences in pharmacological activity between enantiomers. The (R)- and (S)-N-Boc-3-mesyloxypiperidine enantiomers serve as a compelling case study in the strategic application of chiral building blocks. While structurally mirror images, their synthetic utility and ultimate roles in medicine diverge significantly, underscoring the necessity for enantiomerically pure intermediates. This guide provides an in-depth exploration of the synthesis, characterization, and differential application of these two critical synthons for researchers, chemists, and drug development professionals. The narrative will delve into the causality behind experimental choices, ensuring a robust and field-proven perspective on these valuable chemical entities.
PART 1: Synthesis and Stereochemical Control
The journey to enantiomerically pure (R)- and (S)-N-Boc-3-mesyloxypiperidine begins with the stereoselective synthesis of their respective alcohol precursors, (R)- and (S)-N-Boc-3-hydroxypiperidine. The achiral starting material for these syntheses is N-Boc-3-piperidone. The critical step is the asymmetric reduction of the ketone, which can be achieved through biocatalytic methods or chemical resolution of the racemic alcohol.
Biocatalytic Asymmetric Reduction: The Power of Enzymes
Enzymatic reduction of N-Boc-3-piperidone offers a highly efficient and environmentally benign route to the chiral alcohols. Ketoreductases (KREDs) are particularly effective, demonstrating high enantioselectivity. The choice of enzyme dictates the stereochemical outcome.
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(S)-N-Boc-3-hydroxypiperidine: A plethora of ketoreductases, often co-expressed with a glucose dehydrogenase (GDH) for cofactor (NADPH/NADH) regeneration, have been identified to selectively produce the (S)-enantiomer with high conversion and excellent enantiomeric excess (>99% ee).[1][2] This enantiomer is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, driving the extensive research and commercial availability of this specific biocatalytic route.[1]
-
(R)-N-Boc-3-hydroxypiperidine: While less common, certain microbial strains and their isolated ketoreductases have been shown to exhibit (R)-selectivity.[3] Screening of microbial cultures can identify enzymes that produce a negative specific optical rotation, corresponding to the formation of the (R)-alcohol.[3]
The causality behind this choice is clear: biocatalysis provides a direct, highly selective pathway to the desired enantiomer, minimizing the need for lengthy resolution steps and improving process efficiency.
Caption: Biocatalytic routes to (R)- and (S)-N-Boc-3-hydroxypiperidine.
Chemical Resolution: A Classical Approach
An alternative to asymmetric synthesis is the resolution of racemic N-Boc-3-hydroxypiperidine. This involves reacting the racemic alcohol with a chiral resolving agent, such as L-camphorsulfonic acid or a tartaric acid derivative, to form diastereomeric salts.[3] These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Subsequent liberation of the free alcohol from the separated salt yields the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Mesylation: Activating the Hydroxyl Group
Once the enantiomerically pure alcohol is obtained, the final step is the conversion to the corresponding mesylate. This is a standard procedure that transforms the poorly leaving hydroxyl group into a highly effective mesylate leaving group, primed for nucleophilic substitution. The reaction proceeds with retention of stereochemistry at the C3 position as the C-O bond is not broken.
Caption: General workflow for the mesylation of N-Boc-3-hydroxypiperidine.
PART 2: Physicochemical and Analytical Differentiation
The primary physical property that distinguishes the (R) and (S) enantiomers is their interaction with plane-polarized light, known as optical activity. Their other physical properties, such as melting point, boiling point, and solubility in achiral solvents, are identical.
| Property | (R)-N-Boc-3-hydroxypiperidine | (S)-N-Boc-3-hydroxypiperidine | (Racemic) N-Boc-3-mesyloxypiperidine |
| CAS Number | 143900-43-0 | 143900-44-1 | 129888-60-4[4] |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₁H₂₁NO₅S |
| Molecular Weight | 201.26 g/mol | 201.26 g/mol | 279.35 g/mol |
| Appearance | Solid | Oily Residue / Solid | White to yellow solid |
| Melting Point | 43-50 °C | N/A | 67-70 °C |
| Optical Rotation | [α]/D −22±3° (c=5 in methanol) | [α]/D +22.69° (c=0.9 in ethanol)[3] | 0° |
Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
The most robust method for separating and quantifying the enantiomers of N-Boc-3-hydroxypiperidine (and by extension, their mesylate derivatives) is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Step-by-Step Chiral HPLC Protocol (Adapted from literature for N-Boc-3-hydroxypiperidine)[3]
-
Column Selection: A polysaccharide-based chiral column, such as Chiralpak IC (amylose tris(3,5-dichlorophenylcarbamate)) or a similar phase, is typically effective.
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol, IPA) is prepared. A common composition is 95:5 (v/v) n-hexane:IPA.[3]
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation Setup:
-
HPLC System: Waters HPLC or equivalent.
-
Detector: UV detector set to 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers will appear as distinct peaks with different retention times. For N-Boc-3-hydroxypiperidine on a Chiralpak IC column, the (R)-isomer typically elutes before the (S)-isomer.[3]
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
This self-validating system ensures the stereochemical purity of the starting material, which is critical before its conversion to the mesylate and use in subsequent synthetic steps.
PART 3: Differential Reactivity and Applications
The core difference between (R)- and (S)-N-Boc-3-mesyloxypiperidine lies not in their intrinsic chemical reactivity with achiral reagents, but in the stereochemical outcome of their reactions and their consequent applications in the synthesis of chiral target molecules. As a mesylate, the C3 position is highly activated towards nucleophilic substitution, typically proceeding via an SN2 mechanism.
The SN2 Reaction: Inversion of Stereochemistry
A fundamental principle of the SN2 reaction is the inversion of configuration at the stereocenter (a Walden inversion). This means that a nucleophile attacking (R)-N-Boc-3-mesyloxypiperidine will result in a product with an (S) configuration at the C3 position, and vice-versa.
Caption: Stereochemical outcome of SN2 reactions on the enantiomeric mesylates.
This predictable stereochemical outcome is the cornerstone of their utility. A synthetic chemist can choose the appropriate mesylate enantiomer to achieve the desired stereochemistry in the final product.
Application Showcase: A Tale of Two Scaffolds
The divergent paths of the (R) and (S) enantiomers are most evident in their applications within the pharmaceutical industry.
-
The (S)-Enantiomer: A Blockbuster Building Block The primary and most significant application of (S)-N-Boc-3-mesyloxypiperidine is as a precursor to (S)-N-Boc-3-aminopiperidine, a key fragment for the synthesis of Ibrutinib (Imbruvica®).[1] Ibrutinib is a potent BTK inhibitor used to treat various B-cell malignancies. The synthesis involves the displacement of the mesylate with an azide nucleophile (followed by reduction) or another nitrogen-based nucleophile, which, due to the SN2 mechanism, requires the (R)-alcohol precursor to ultimately form the (S)-amine product after inversion. The immense commercial success of Ibrutinib has driven the optimization and large-scale production of the (S)-hydroxypiperidine precursor and its derivatives.
-
The (R)-Enantiomer: A Tool for Research and Niche Applications The applications of (R)-N-Boc-3-mesyloxypiperidine are less widespread but equally important in specific research contexts. It serves as a building block for synthesizing enantiomerically pure compounds where the (R)-configuration at the 3-position is required. For example, the precursor, (R)-1-Boc-3-hydroxypiperidine, is used in the synthesis of constrained analogs of S-adenosyl-L-homocysteine (SAH) to create inhibitors of DNA methyltransferases, which are valuable tools in epigenetic research.[5] Furthermore, the related (R)-N-Boc-3-aminopiperidine is used to prepare potent inhibitors of the CBP/P300 bromodomain for research purposes and as a precursor for other antidiabetic agents like Linagliptin.[6]
| Enantiomer | Precursor For | Key Application / Target Molecule | Therapeutic Area / Research Field |
| (S)-N-Boc-3-mesyloxypiperidine | (R)-N-Boc-3-aminopiperidine (via inversion) | Ibrutinib (BTK Inhibitor) | Oncology (B-cell malignancies)[1] |
| (R)-N-Boc-3-mesyloxypiperidine | (S)-N-Boc-3-substituted piperidines (via inversion) | DNA Methyltransferase Inhibitors | Epigenetics Research[5] |
| CBP/P300 Bromodomain Inhibitors | Cancer Research[6] | ||
| Linagliptin and other DPP-IV inhibitors | Antidiabetic Agents[6] |
Conclusion: Strategic Synthesis through Stereochemical Understanding
(R)- and (S)-N-Boc-3-mesyloxypiperidine are not interchangeable reagents. They are distinct chiral building blocks whose value is unlocked through a deep understanding of stereoselective synthesis and predictable reaction mechanisms. The dominance of the (S)-enantiomer's precursor in the market is a direct consequence of its role in synthesizing a commercially successful drug. However, the (R)-enantiomer remains a vital tool for researchers exploring different regions of chemical space and developing novel therapeutics and research probes. This guide has illuminated the core differences in their synthesis and application, providing the foundational knowledge necessary for their strategic deployment in the complex and rewarding field of drug discovery. The ability to choose the correct enantiomer is a testament to the precision and power of modern synthetic chemistry.
References
An In-depth Technical Guide on the Chemical Properties of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate. This compound is a key synthetic intermediate, primarily utilized in the development of novel pharmaceutical agents. Its utility stems from the presence of a methanesulfonyl (mesyl) group, which functions as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the piperidine scaffold.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the 3-substituted isomer are not widely reported. Much of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₅S | PubChem[1][2] |
| Molecular Weight | 279.36 g/mol | PubChem[1][2] |
| CAS Number | 940890-90-4 ((S)-enantiomer) | PubChem[1][2] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| Melting Point | 193-195 °C (for 4-substituted isomer) | ChemBK[3] |
| Boiling Point | 407.2 ± 34.0 °C (Predicted) | ChemBK[3] |
| Solubility | Soluble in methanol and MDC (for a similar compound) | Anjali Labs |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |
| XLogP3 | 1.1 | PubChem[1][2] |
Synthesis
The synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate is typically achieved through the mesylation of its corresponding alcohol precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Mesylation of tert-butyl 3-hydroxypiperidine-1-carboxylate
The following protocol is adapted from a procedure for a structurally similar secondary alcohol.[4] Researchers should optimize the conditions for their specific substrate and scale.
Materials:
-
tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable base (e.g., pyridine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product may be purified by flash column chromatography on silica gel if necessary.
References
N-Boc-3-Mesyloxypiperidine: A Versatile Chiral Building Block for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-mesyloxypiperidine is a pivotal chiral building block in modern medicinal chemistry, valued for its role in the stereoselective synthesis of complex pharmaceutical agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulations, while the mesyloxy group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its enantiomerically pure forms. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside its critical application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
Introduction
The piperidine scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The introduction of stereocenters into this heterocyclic system is crucial for optimizing pharmacological activity and selectivity. Chiral 3-substituted piperidines, in particular, are key components in many drug candidates. This compound, available in both (R) and (S) enantiomeric forms, serves as a versatile intermediate for the introduction of various functionalities at the 3-position with inversion of stereochemistry via S(_N)2 reactions.
Physicochemical Properties
The physical and chemical properties of this compound and its precursors are summarized in the tables below, providing essential data for their handling and characterization.
Table 1: Physical Properties of Key Compounds
| Compound | Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-Boc-3-hydroxypiperidine | (S) | 143900-44-1 | C₁₀H₁₉NO₃ | 201.26 | 34-40[1] |
| N-Boc-3-hydroxypiperidine | (R) | 143900-43-0 | C₁₀H₁₉NO₃ | 201.26 | 43-50 |
| This compound | (S) | 940890-90-4 | C₁₁H₂₁NO₅S | 279.35 | Not specified |
| N-Boc-3-piperidone | N/A | 98977-36-7 | C₁₀H₁₇NO₃ | 199.25 | 35-40 |
Table 2: Spectroscopic and Optical Properties
| Compound | Enantiomer | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Optical Rotation |
| N-Boc-3-hydroxypiperidine | (S) | 1.46 (s, 9H), 1.50-2.00 (m, 4H), 2.90-3.70 (m, 5H) | +21.0° to +24.0° (c=5 in MeOH)[1] |
| N-Boc-3-hydroxypiperidine | (R) | 1.46 (s, 9H), 1.50-2.00 (m, 4H), 2.90-3.70 (m, 5H) | -22° ± 3° (c=5 in MeOH) |
| This compound | Racemic | 1.49 (s, 9H), 1.60-1.57 (m, 1H), 2.04-1.79 (m, 3H), 3.08 (s, 3H), 3.38-3.32 (m, 1H), 3.50-3.43 (m, 1H), 3.70-3.60 (m, 2H), 4.74 (br s, 1H) | Not applicable |
Synthesis of this compound
The synthesis of enantiomerically pure this compound originates from its corresponding chiral alcohol, N-Boc-3-hydroxypiperidine. The chiral alcohol can be obtained through various methods, including enzymatic reduction of the prochiral ketone, N-Boc-3-piperidone, or by chemical resolution of racemic 3-hydroxypiperidine followed by Boc-protection.
Synthesis of Chiral N-Boc-3-hydroxypiperidine
A highly efficient and green method for producing (S)-N-Boc-3-hydroxypiperidine is through the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase enzyme. This biocatalytic approach offers high enantioselectivity and operates under mild conditions.
-
Experimental Protocol: Enzymatic Reduction to (S)-N-Boc-3-hydroxypiperidine
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of N-Boc-3-piperidone (e.g., 100 g/L) and D-glucose (e.g., 130 g/L) in a phosphate buffer (100 mmol/L, pH 6.5).
-
Cofactor and Biocatalyst Addition: Add NADP⁺ (0.2 g/L) and the ketoreductase/glucose dehydrogenase co-expressing E. coli cells (e.g., 30 g/L wet cells).
-
Reaction Conditions: Stir the mixture at 35°C. Maintain the pH at 6.5 by the addition of 2 mol/L NaOH solution.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion (typically >99% conversion), extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. The product typically exhibits high chemical (>99%) and optical purity (>99% ee).
-
An alternative route involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent, followed by the protection of the nitrogen atom with a Boc group.
-
Experimental Protocol: Chemical Resolution and Protection for (S)-N-Boc-3-hydroxypiperidine
-
Resolution: React racemic 3-hydroxypiperidine with a chiral resolving agent such as D-pyroglutamic acid in ethanol. The diastereomeric salt of the desired enantiomer will preferentially crystallize.
-
Isolation: Isolate the diastereomeric salt by filtration and wash with cold ethanol.
-
Liberation of Free Amine: Treat the isolated salt with a base (e.g., NaOH) to liberate the free (S)-3-hydroxypiperidine.
-
Boc Protection: Dissolve the (S)-3-hydroxypiperidine in a suitable solvent (e.g., a mixture of water and ethyl acetate). Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or NaHCO₃) and stir at room temperature until the reaction is complete.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.
-
Mesylation of N-Boc-3-hydroxypiperidine
The hydroxyl group of N-Boc-3-hydroxypiperidine is converted to a mesylate, a good leaving group, to facilitate subsequent nucleophilic substitution reactions.
-
Experimental Protocol: Synthesis of (S)-N-Boc-3-mesyloxypiperidine
-
Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (2.0 eq.) to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil. The product is often used in the next step without further purification.
-
Applications as a Chiral Building Block
The primary utility of this compound lies in its reaction with nucleophiles to introduce a wide range of substituents at the C3 position with inversion of stereochemistry.
Nucleophilic Substitution with Azide
A common transformation is the substitution of the mesylate with an azide ion, which can then be reduced to an amine, providing access to chiral 3-aminopiperidine derivatives.
-
Experimental Protocol: Synthesis of (R)-tert-butyl 3-azidopiperidine-1-carboxylate
-
Reaction Setup: Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq.) in dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-90°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford (R)-tert-butyl 3-azidopiperidine-1-carboxylate.
-
Application in the Synthesis of Ibrutinib
A prominent example of the application of (S)-N-Boc-3-mesyloxypiperidine is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).
-
Experimental Protocol: Synthesis of a Key Ibrutinib Intermediate
-
Reaction Setup: In a reaction vessel, combine 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.), (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.5 eq.), and cesium carbonate (2.0 eq.) in N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 90-100°C and stir for 6-12 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
Table 3: Summary of Reaction Conditions and Yields
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Enzymatic Reduction | N-Boc-3-piperidone | KRED/GDH, NADP⁺, Glucose | Phosphate Buffer | 35 | ~10-16 | >95 |
| Mesylation | (S)-N-Boc-3-hydroxypiperidine | MsCl, Et₃N | DCM | 0 to RT | ~3 | Quantitative |
| Azide Substitution | (S)-N-Boc-3-mesyloxypiperidine | NaN₃ | DMF | 80-90 | 16 | High |
| Ibrutinib Intermediate Synthesis | (S)-N-Boc-3-mesyloxypiperidine | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Cs₂CO₃ | DMF | 90-100 | 6-12 | ~70-80 |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from N-Boc-3-piperidone to a key intermediate in the synthesis of Ibrutinib.
References
The Pivotal Role of Mesylate as a Leaving Group in Piperidine Synthesis: A Technical Guide
For Immediate Release
A deep dive into the synthetic utility of methanesulfonyl esters, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the mesylate group's function in the construction of the piperidine scaffold, a crucial motif in medicinal chemistry.
The piperidine ring is a ubiquitous structural element in a vast array of pharmaceuticals and natural products. Its synthesis, therefore, is a subject of continuous investigation and optimization. A key strategy in the formation of the piperidine ring is intramolecular cyclization, a reaction heavily reliant on the efficiency of the leaving group. This guide elucidates the superior capabilities of the mesylate group in this context, providing a data-driven comparison with other common leaving groups, detailed experimental protocols, and mechanistic insights.
Mesylate: An Exceptional Leaving Group
The efficacy of a leaving group is fundamentally tied to its ability to stabilize a negative charge. The mesylate anion (CH₃SO₃⁻) excels in this regard due to the strong electron-withdrawing nature of the sulfonyl group and the extensive resonance delocalization of the negative charge across the three oxygen atoms. This inherent stability makes it a weak base and, consequently, an excellent leaving group, facilitating nucleophilic substitution reactions.
Alcohols, which are common precursors in piperidine synthesis, are inherently poor leaving groups due to the strong basicity of the hydroxide ion (OH⁻). Conversion of the hydroxyl group into a mesylate is a routine and high-yielding transformation, typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine or pyridine. This process does not affect the stereochemistry at the carbon center, which is a significant advantage in the synthesis of chiral piperidines.
Comparative Analysis of Leaving Groups in Piperidine Synthesis
While various leaving groups can be employed in the intramolecular N-alkylation to form the piperidine ring, mesylates and tosylates (p-toluenesulfonates) are generally superior to halides. The choice of leaving group can significantly impact reaction rates and yields.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (approx.) |
| Mesylate (-OMs) | Methanesulfonic acid | ~ -1.9 | ~1.3 |
| Tosylate (-OTs) | p-Toluenesulfonic acid | ~ -2.8 | 1 |
| Bromide (-Br) | Hydrobromic acid | ~ -9 | ~0.01 |
| Chloride (-Cl) | Hydrochloric acid | ~ -7 | ~0.001 |
Note: Relative reaction rates are approximate and can vary significantly with substrate, solvent, and temperature.
The data clearly indicates that sulfonate esters like mesylate and tosylate are significantly better leaving groups than halides in S_N2 reactions. The slightly higher reactivity of mesylate compared to tosylate in some instances is attributed to its smaller size and lack of the bulky tolyl group.
Reaction Mechanisms and Logical Workflow
The primary mechanism for piperidine synthesis involving a mesylate leaving group is an intramolecular bimolecular nucleophilic substitution (S_N2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon bearing the mesylate group, which is subsequently displaced.
Experimental and Synthetic Workflow
The general workflow for synthesizing a piperidine ring via intramolecular cyclization of an amino alcohol precursor involves two key steps: mesylation of the alcohol and the subsequent intramolecular N-alkylation.
Intramolecular S_N2 Cyclization Mechanism
The cyclization step proceeds via a classic S_N2 mechanism, leading to the formation of the piperidine ring.
Key Experimental Protocols
Below are detailed methodologies for the synthesis of a piperidine precursor and its subsequent cyclization utilizing a mesylate leaving group.
Protocol 1: Synthesis of tert-butyl 4-(1-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate
This protocol details the conversion of a secondary alcohol on a piperidine ring to a mesylate.
Materials:
-
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
0.1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.5 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Potential Side Reactions: A significant side reaction to consider during mesylation is elimination, especially if an excess of a strong base is used or the reaction is heated.[1] This can lead to the formation of an alkene byproduct. Another possibility is the substitution of the mesylate by the chloride ion generated from methanesulfonyl chloride.[1]
Protocol 2: Intramolecular Cyclization of an Aminomesylate to a Piperidine Derivative
This protocol outlines the general procedure for the ring-closing reaction.
Materials:
-
Aminomesylate precursor
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A non-nucleophilic base (e.g., potassium carbonate, DBU), if the amine is protonated.
Procedure:
-
Dissolve the aminomesylate precursor in the chosen solvent.
-
If the amine is in its salt form, add a non-nucleophilic base (1.1-1.5 eq).
-
Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude piperidine product.
-
Purify the product by column chromatography or crystallization.
Conclusion
The use of mesylate as a leaving group is a highly effective and reliable strategy in the synthesis of piperidines via intramolecular cyclization. Its ease of formation from alcohols, excellent leaving group ability, and the stereochemical integrity it preserves make it a preferred choice for synthetic chemists. This guide provides the foundational knowledge, comparative data, and practical protocols to empower researchers in the rational design and execution of piperidine syntheses, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.
References
An In-Depth Technical Guide to the Synthesis of 3-Substituted Piperidines using N-Boc-3-mesyloxypiperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The ability to functionalize the piperidine ring at the 3-position is crucial for modulating the pharmacological properties of these molecules. N-Boc-3-mesyloxypiperidine has emerged as a key intermediate for this purpose, offering a versatile platform for the introduction of various substituents through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of 3-substituted piperidines, with a focus on the synthesis of 3-aminopiperidine derivatives.
Core Synthesis and Subsequent Functionalization
The primary synthetic route involves a three-step process starting from the commercially available N-Boc-3-hydroxypiperidine. This alcohol is first converted to the corresponding mesylate, which then serves as an excellent leaving group for nucleophilic substitution. A common and highly useful transformation is the introduction of an azide group, which can be subsequently reduced to a primary amine. This 3-amino-N-Boc-piperidine is a valuable building block for further derivatization in drug discovery programs.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in this guide.
Table 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to rt | 3 | Quantitative |
Table 2: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | Sodium azide | DMF | 80 | 16 | 93 |
Table 3: Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
| Reactant | Catalyst | Solvent | Pressure | Time | Yield (%) |
| (S)-tert-Butyl 3-azidopiperidine-1-carboxylate | 10% Pd/C | Ethanol | Atmospheric | Overnight | 90 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
This protocol details the mesylation of N-Boc-3-hydroxypiperidine.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
Triethylamine
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol) and triethylamine (5.027 g, 6.924 mL, 49.68 mmol) in dichloromethane (50 mL), slowly add methanesulfonyl chloride (3.130 g, 2.115 mL, 27.32 mmol) under an ice bath at 0°C.
-
Allow the reaction mixture to gradually warm to room temperature over 3 hours.
-
Upon completion of the reaction, wash the mixture with water and 1 M hydrochloric acid.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuum to afford tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil. The product is often used in the next step without further purification, assuming quantitative conversion.
Protocol 2: Synthesis of tert-Butyl 3-azidopiperidine-1-carboxylate
This protocol describes the nucleophilic substitution of the mesylate with sodium azide.
Materials:
-
tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (assuming quantitative yield from the previous step, ~24.84 mmol) in DMF (100 mL), add sodium azide (4.84 g, 74.5 mmol).
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield tert-butyl 3-azidopiperidine-1-carboxylate. A reported yield for a similar reaction is 93%.
Protocol 3: Synthesis of (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
This protocol details the reduction of the azide to the corresponding amine via catalytic hydrogenation.
Materials:
-
(S)-tert-Butyl 3-azidopiperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Celite
Procedure:
-
A solution of (S)-tert-butyl 3-azidopiperidine-1-carboxylate (6.77 g, 29.9 mmol) in ethanol (200 ml) is treated with a catalytic amount of 10% Pd/C (150 mg).
-
The mixture is hydrogenated under atmospheric pressure of hydrogen overnight.
-
The catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield (S)-tert-butyl 3-aminopiperidine-1-carboxylate as a colorless liquid. This product is often obtained in high purity (90% yield) and may not require further purification[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic transformations.
Caption: Synthesis of this compound.
Caption: Synthesis of 3-Amino-N-Boc-piperidine.
Caption: Experimental Workflow for 3-Aminopiperidine Synthesis.
References
An In-depth Technical Guide to the Electrophilicity of the C3 Position in N-Boc-3-mesyloxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nature of the C3 position in N-Boc-3-mesyloxypiperidine, a critical building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and application, with a focus on providing actionable data and detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate prized for its role in the construction of complex bioactive molecules, most notably in the synthesis of kinase inhibitors such as Ibrutinib. The strategic placement of a mesyloxy group at the C3 position of the N-Boc-protected piperidine ring renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, making it an invaluable tool for drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled reactions at the C3 position before subsequent modifications at the nitrogen atom.
Synthesis of this compound
The preparation of this compound is typically a two-step process starting from the commercially available N-Boc-3-hydroxypiperidine.
Step 1: Boc Protection of 3-Hydroxypiperidine (if starting from the unprotected alcohol)
While N-Boc-3-hydroxypiperidine is readily available, it can also be synthesized from 3-hydroxypiperidine.
Step 2: Mesylation of N-Boc-3-hydroxypiperidine
The hydroxyl group at the C3 position is converted into a mesylate, which is an excellent leaving group, thereby activating this position for nucleophilic substitution.
Experimental Protocol: Mesylation of N-Boc-3-hydroxypiperidine
Materials:
-
N-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which is often used in the next step without further purification.
Electrophilicity and Reactivity of the C3 Position
The key to the utility of this compound lies in the high electrophilicity of the C3 carbon. This is a direct result of the electron-withdrawing nature of the adjacent mesyloxy group. The sulfonyl group of the mesylate is a strong electron-withdrawing group, which polarizes the C-O bond, making the carbon atom electron-deficient and an excellent target for nucleophiles.
The primary reaction mechanism at the C3 position is a bimolecular nucleophilic substitution (SN2) reaction. This concerted mechanism involves the backside attack of a nucleophile on the C3 carbon, leading to the displacement of the mesylate leaving group and an inversion of stereochemistry at the C3 center.
Factors Influencing Electrophilicity and Reactivity:
-
Leaving Group Ability: The mesylate anion (MsO⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group. This is a primary driver of the reaction.
-
Steric Hindrance: The piperidine ring exists in a chair conformation. The accessibility of the C3 position to incoming nucleophiles can be influenced by the axial or equatorial position of the mesyloxy group and the overall steric bulk of the nucleophile.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used for SN2 reactions involving this compound as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles will react more readily.
Caption: Factors influencing the electrophilicity of the C3 position.
Quantitative Data on Reactivity
| Nucleophile Type | Nucleophile Example | Product Type | Typical Yield | Reaction Conditions |
| Nitrogen | Sodium Azide (NaN₃) | Azide | >90% | DMF, 80 °C |
| Ammonia (NH₃) | Primary Amine | 70-85% | i-PrOH, sealed tube, 100 °C | |
| Primary/Secondary Amines | Secondary/Tertiary Amines | 60-90% | Acetonitrile, K₂CO₃, reflux | |
| Oxygen | Sodium Phenoxide | Aryl Ether | 75-85% | DMF, 60 °C |
| Sodium Methoxide | Methyl Ether | 80-95% | THF, rt | |
| Sulfur | Sodium Thiophenoxide | Thioether | >90% | DMF, rt |
Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions. The data presented here are representative examples.
Key Experimental Protocols for Nucleophilic Substitution
Synthesis of N-Boc-3-azidopiperidine
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-azidopiperidine.
Synthesis of N-Boc-3-aminopiperidine (via Azide Reduction)
Materials:
-
N-Boc-3-azidopiperidine
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve N-Boc-3-azidopiperidine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-3-aminopiperidine.
Logical Workflow and Applications
The primary application of the electrophilicity at the C3 position of this compound is as a key step in the synthesis of more complex molecules, particularly pharmaceuticals. A common workflow involves the nucleophilic substitution at C3, followed by deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen.
Caption: General synthetic workflow utilizing this compound.
This workflow is exemplified in the synthesis of Ibrutinib, where the C3 position is functionalized with a pyrazolopyrimidine moiety, followed by deprotection and acylation of the piperidine nitrogen.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. The high electrophilicity of its C3 position, facilitated by the excellent leaving group ability of the mesylate, allows for a broad range of SN2 reactions. This enables the strategic introduction of diverse functionalities, a critical aspect of modern drug design and development. Understanding the principles governing its reactivity and having access to robust experimental protocols are essential for any researcher or scientist working in the field of medicinal chemistry.
The Sentinel of Synthesis: An In-depth Technical Guide to Boc Protection in Piperidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules containing the piperidine scaffold. Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively protect the piperidine nitrogen is crucial for achieving desired chemical transformations on other parts of the molecule without unintended side reactions. This technical guide provides a comprehensive overview of the core principles of Boc protection in piperidine chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in drug development and other scientific endeavors.
Core Principles: The Role and Reactivity of the Boc Group
The Boc group serves as a temporary shield for the nucleophilic and basic secondary amine of the piperidine ring. Its popularity stems from a favorable combination of stability and selective lability. The N-Boc group is robust and stable under a wide range of conditions, including exposure to bases, nucleophiles, and many reducing agents.[1] This stability allows for a broad scope of chemical modifications to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.
Conversely, the Boc group is readily cleaved under acidic conditions, a process known as deprotection.[2] This acid-lability is the cornerstone of its utility, enabling its removal at a desired stage of a synthetic sequence. The most commonly employed reagents for Boc deprotection are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3][4]
Boc Protection of Piperidines: A Quantitative Overview
The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency.
| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| Piperidine | (Boc)₂O, Triethylamine | CH₂Cl₂ | 1 h | 100 | [5] |
| Substituted Piperidine Diester | (Boc)₂O, Triethylamine, DMAP (cat.) | CH₂Cl₂ | - | 92 | |
| 4-Piperidyl Urea | (Boc)₂O, Triethylamine | Water/Acetone | 8-10 h | - | [6] |
| N-Benzyl-4-piperidone derivative | (Boc)₂O and subsequent hydrogenation | Methanol | 4-8 h | 88.7-90.7 | [7] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | Overnight | 89 | [1] |
Boc Deprotection: Common Protocols and Their Efficacy
The removal of the Boc group is a critical step, and the choice of acidic reagent can be tailored based on the presence of other acid-sensitive functional groups in the molecule.
| Substrate | Reagents | Solvent | Time | Yield | Reference |
| N-Boc-piperidine derivative | 20-50% TFA | Dichloromethane (DCM) | 30 min - 4 h | High | [8][9] |
| N-Boc-piperazine derivative | 4M HCl in dioxane | Dioxane/Methanol | 1-3 h | High | [10] |
| N-Boc protected amine | 4M HCl in dioxane | Dioxane | 16 h | - | [11] |
| N-Boc-4-hydroxypiperidine | 20-50% TFA | Dichloromethane (DCM) | 1-2 h | - | [4] |
| Boc-protected peptide on resin | 50% TFA | Dichloromethane (DCM) | 5 min | 78% (incomplete) | [12] |
| Boc-protected peptide on resin | 4M HCl in dioxane | Dioxane | 2 x 30 min | High | [12] |
| N-Boc piperazine derivative | 4N HCl in dioxane | Ethyl Acetate | 1 h | Quantitative | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Piperidine
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative in DCM or THF in a round-bottom flask.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected piperidine.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for TFA-Mediated N-Boc Deprotection
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM (a concentration of 0.1-0.5 M is common).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[8] The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine is obtained as a TFA salt. To obtain the free amine, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
Protocol 3: General Procedure for HCl/Dioxane-Mediated N-Boc Deprotection
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
4M solution of HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane.[10]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[10]
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine will often precipitate out of the solution.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[10]
-
The resulting piperidine hydrochloride salt can often be used directly in the next step or neutralized to the free base as described in Protocol 2.
Visualization of Key Processes
The following diagrams illustrate the fundamental workflows and mechanisms in Boc protection chemistry.
Conclusion
The Boc protecting group is a robust and versatile tool in the synthesis of piperidine-containing molecules. Its predictable stability and selective removal under acidic conditions make it an integral part of the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of the reaction conditions for both protection and deprotection, as summarized in this guide, is essential for the successful design and execution of complex synthetic routes. The provided protocols and quantitative data serve as a valuable resource for researchers, enabling them to optimize their synthetic strategies and accelerate the discovery of new therapeutic agents.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Boc-3-mesyloxypiperidine
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, commonly known as N-Boc-3-mesyloxypiperidine. Synthesized from its precursor, 1-Boc-3-hydroxypiperidine, this compound is a pivotal intermediate in medicinal chemistry and drug development, valued for the strategic introduction of a methanesulfonyl (mesyl) group. The mesyl group functions as an excellent leaving group, facilitating nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, validated protocol grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, detail the necessary reagents and equipment, and discuss the analytical characterization of the final product.
Introduction: The Strategic Importance of Mesylation
In the landscape of pharmaceutical synthesis, the conversion of a hydroxyl group into a better leaving group is a fundamental and frequently employed transformation. The hydroxyl group itself is a poor leaving group due to the high basicity of the hydroxide anion (HO⁻). However, by converting the alcohol into a sulfonate ester, such as a mesylate, its ability to depart during a nucleophilic substitution reaction is dramatically enhanced.[1][2]
N-Boc-3-hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical agents, including novel kinase inhibitors.[3] Its conversion to this compound "activates" the C3 position of the piperidine ring, making it susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, a critical step in the structure-activity relationship (SAR) studies that are central to drug discovery.
The reaction described herein is a classic example of O-sulfonylation, where methanesulfonyl chloride reacts with the hydroxyl group of 1-Boc-3-hydroxypiperidine in the presence of a non-nucleophilic base, typically triethylamine.
Reaction Mechanism and Scientific Rationale
The conversion of an alcohol to a mesylate proceeds via a nucleophilic substitution at the sulfur atom of methanesulfonyl chloride.[4] The reaction is facilitated by a base, which plays a dual role in the process.
The Role of Reagents:
-
1-Boc-3-hydroxypiperidine (Substrate): The starting material containing the hydroxyl group that will be functionalized. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen from participating in side reactions.
-
Methanesulfonyl Chloride (MsCl) (Reagent): The source of the electrophilic mesyl group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Triethylamine (TEA) (Base): A tertiary amine that acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction, driving the equilibrium towards the product.[5] In some instances, particularly with more acidic α-hydrogens on the sulfonyl chloride, the base can also facilitate the formation of a highly reactive sulfene intermediate, though direct nucleophilic attack by the alcohol is also a common pathway.[6]
-
Dichloromethane (DCM) (Solvent): An inert aprotic solvent that dissolves the reactants and does not participate in the reaction.
The overall transformation can be visualized as a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of methanesulfonyl chloride. This results in the displacement of the chloride ion.[1]
-
Deprotonation: The triethylamine base removes the proton from the oxonium ion intermediate, yielding the neutral mesylate product and triethylammonium chloride.[5]
This reaction proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process.[1]
Experimental Protocol
This protocol is adapted from established and verified synthetic procedures.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol (for 5g scale) | Amount | Supplier Notes |
| 1-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 24.84 | 5.0 g | Ensure anhydrous |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 27.32 (1.1 eq) | 2.12 mL (3.13 g) | Use fresh, handle in fume hood |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 49.68 (2.0 eq) | 6.92 mL (5.03 g) | Distill from CaH₂ if necessary |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous, ACS grade |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | As needed | For workup |
| Water (Deionized) | H₂O | 18.02 | - | As needed | For workup |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Anhydrous, for drying |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Boc-3-hydroxypiperidine (5.0 g, 24.84 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (6.92 mL, 49.68 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (2.12 mL, 27.32 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase. The product will have a higher Rf value than the starting alcohol.
-
Workup - Quenching and Washing: Upon completion, wash the reaction mixture with deionized water (2 x 30 mL) and then with 1 M hydrochloric acid (2 x 30 mL) to remove excess triethylamine. Follow with a final wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The final product, this compound, is obtained as a yellow oil which may solidify upon standing.[7] The yield is typically quantitative.[7]
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Product Characterization
To ensure the identity and purity of the synthesized this compound, analytical characterization is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint for the molecule. The expected chemical shifts (in CDCl₃, 400 MHz) are as follows[7]:
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Boc (t-Butyl) | 1.49 | singlet | 9H |
| Piperidine Ring CH₂ | 1.57 - 2.04 | multiplet | 4H |
| Mesyl (CH₃) | 3.08 | singlet | 3H |
| Piperidine Ring CH₂ (adjacent to N) | 3.32 - 3.70 | multiplet | 4H |
| Piperidine Ring CH (bearing mesylate) | 4.74 | broad singlet | 1H |
The appearance of the singlet at 3.08 ppm is a clear indicator of the successful incorporation of the mesyl group. The downfield shift of the proton at the C3 position (4.74 ppm) compared to the starting alcohol confirms the esterification.
Safety and Handling
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and moisture-sensitive. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine (TEA): Flammable and has a strong, unpleasant odor. Handle in a well-ventilated area.
-
Dichloromethane (DCM): A volatile chlorinated solvent. Avoid inhalation and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles—specifically, the activation of a hydroxyl group via mesylation—researchers can confidently employ this procedure to generate a key intermediate for further synthetic elaboration. The self-validating nature of the protocol, confirmed through straightforward analytical techniques like NMR, ensures the production of high-quality material essential for the rigorous demands of drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound CAS#: 129888-60-4 [m.chemicalbook.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions with N-Boc-3-mesyloxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical agents.[1] Specifically, the 3-substituted piperidine motif is a key component in a wide array of clinically significant drugs, including those for treating diabetes, cancer, and neurological disorders.[1][2] The precise installation of substituents at the 3-position is often crucial for pharmacological activity, making the development of robust and versatile synthetic methodologies a paramount objective in drug discovery and development.[2]
N-Boc-3-mesyloxypiperidine has emerged as a highly valuable and versatile electrophilic building block for the synthesis of these important motifs. The tert-butoxycarbonyl (Boc) protecting group provides stability and prevents the piperidine nitrogen from undergoing undesired side reactions, while the mesylate group at the C-3 position serves as an excellent leaving group for nucleophilic substitution reactions.[3][4][5] This application note provides a detailed technical guide to understanding and performing nucleophilic substitution reactions with this compound, including mechanistic insights, detailed protocols, and practical considerations.
Chemical Principles and Mechanistic Overview
The reactivity of this compound is primarily governed by the principles of the bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7] This section delves into the key factors that contribute to the successful application of this substrate in synthesis.
The Role of the N-Boc Protecting Group
The N-Boc group is a cornerstone of modern organic synthesis, particularly for amine protection.[5][8] Its key features relevant to reactions with 3-mesyloxypiperidine are:
-
Electronic Deactivation of Nitrogen: The carbamate functionality withdraws electron density from the piperidine nitrogen, rendering it significantly less nucleophilic and preventing self-reaction or interference with the desired substitution at C-3.[9]
-
Steric Influence: The bulky tert-butyl group can influence the conformational equilibrium of the piperidine ring, which can have implications for the stereochemical outcome of the reaction.
-
Orthogonal Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reaction at the C-3 position.[10] It is, however, readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), enabling straightforward deprotection in subsequent synthetic steps.[5][9]
The Mesylate: An Excellent Leaving Group
The hydroxyl group of N-Boc-3-hydroxypiperidine is a poor leaving group in its own right.[3] Conversion to a mesylate (methanesulfonate) ester dramatically enhances its leaving group ability.[3][4][11][12] The effectiveness of the mesylate anion as a leaving group stems from its high stability, which is a consequence of the negative charge being delocalized through resonance across the three oxygen atoms of the sulfonate group.[3][11] Good leaving groups are the conjugate bases of strong acids, and methanesulfonic acid is a strong acid with a pKa of approximately -1.9.[11]
The Sₙ2 Reaction Pathway
The reaction of this compound with a nucleophile proceeds via a concerted, one-step Sₙ2 mechanism.[6][7][13]
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom at the 3-position from the side opposite to the mesylate leaving group.[7][13]
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[6][14]
-
Inversion of Configuration: A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the reacting carbon center.[7][13][14] If the starting material is a single enantiomer (e.g., (R)-N-Boc-3-mesyloxypiperidine), the product will be the corresponding inverted enantiomer (e.g., (S)-3-substituted piperidine).
Figure 1: Conceptual workflow of the Sₙ2 reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of commercially available N-Boc-3-hydroxypiperidine to the corresponding mesylate.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.0 eq).[15]
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.[15]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours or until TLC analysis indicates complete consumption of the starting material.[15]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The product is often obtained as an oil or a low-melting solid and can be used in the next step without further purification.[15]
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine, piperidine)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser (if heating)
Procedure:
-
To a solution of the amine nucleophile (1.2-1.5 eq) in a suitable aprotic polar solvent, add a base such as potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 3-amino-substituted piperidine derivative.
Figure 2: General experimental workflow.
Data Summary: Representative Nucleophilic Substitutions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. Yields are illustrative and can vary based on the specific substrate and reaction scale.
| Nucleophile | Reagents and Conditions | Product | Typical Yield | Reference |
| Azide (NaN₃) | DMF, 80 °C | N-Boc-3-azidopiperidine | >90% | General Sₙ2 |
| Thiol (e.g., Thiophenol) | K₂CO₃, MeCN, RT | N-Boc-3-(phenylthio)piperidine | 85-95% | General Sₙ2 |
| Amine (e.g., Benzylamine) | K₂CO₃, DMF, 70 °C | N-Boc-3-(benzylamino)piperidine | 80-90% | |
| Cyanide (NaCN) | DMSO, 90 °C | N-Boc-3-cyanopiperidine | 70-85% | General Sₙ2 |
Troubleshooting and Key Considerations
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[13]
-
Competing Elimination (E2) Reactions: While Sₙ2 is the predominant pathway, the use of sterically hindered or strongly basic nucleophiles can sometimes lead to competing E2 elimination, forming N-Boc-1,2,3,4-tetrahydropyridine. Using less hindered nucleophiles and milder bases can mitigate this side reaction.
-
Moisture Sensitivity: Methanesulfonyl chloride is sensitive to moisture and should be handled under anhydrous conditions. The reaction should be performed in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] Consult the Safety Data Sheet (SDS) for all reagents before use.[16][17][18][19][20]
Conclusion
This compound is a robust and reliable electrophile for the synthesis of diverse 3-substituted piperidines via Sₙ2 reactions. A thorough understanding of the reaction mechanism, the roles of the protecting and leaving groups, and careful optimization of reaction conditions are essential for achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully utilize this key building block in the development of novel chemical entities for pharmaceutical and other applications.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. SN2 Reaction Mechanism [chemistrysteps.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. This compound CAS#: 129888-60-4 [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. echemi.com [echemi.com]
- 20. peptide.com [peptide.com]
N-Boc-3-mesyloxypiperidine reaction with amine nucleophiles
Application Note & Protocol
Topic: N-Boc-3-mesyloxypiperidine Reaction with Amine Nucleophiles: A Comprehensive Guide to Stereospecific Synthesis of 3-Aminopiperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Piperidines
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals and natural products.[1][2] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an invaluable fragment for drug design.[1] Specifically, chiral 3-substituted piperidines are critical building blocks for a multitude of approved drugs, where the stereochemistry at the C3 position is often crucial for biological activity and selectivity.[3][4] The synthesis of enantiomerically pure 3-aminopiperidines, key intermediates for drugs like the DPP-4 inhibitor Linagliptin, presents a significant synthetic challenge.[5]
A robust and widely adopted strategy commences with a chiral precursor, N-Boc-3-hydroxypiperidine.[6][7] The hydroxyl group, however, is a poor leaving group for nucleophilic substitution.[8][9] To facilitate the desired transformation, it must be converted into a more reactive species. Activation via mesylation to form this compound is a highly effective method. The resulting mesylate is an excellent leaving group, readily displaced by a range of nucleophiles.[10][11]
This application note provides a detailed technical guide on the reaction of this compound with amine nucleophiles. We will delve into the underlying reaction mechanism, provide validated experimental protocols, and discuss critical parameters that influence the reaction's success, offering researchers a comprehensive resource for the stereospecific synthesis of valuable 3-amino-N-Boc-piperidine building blocks.
The Reaction Mechanism: A Classic SN2 Pathway
The displacement of the mesylate group on the this compound ring by an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[12][13] Understanding this pathway is paramount to controlling the reaction's outcome, particularly its stereochemistry.
Key Mechanistic Features:
-
Concerted Process: The reaction occurs in a single, concerted step. The amine nucleophile attacks the electrophilic carbon at the C3 position at the same time as the mesylate leaving group departs.[12][14]
-
Backside Attack: Due to steric hindrance and electrostatic repulsion from the electron-rich leaving group, the amine nucleophile must approach from the side opposite to the C-OMs bond. This is referred to as a "backside attack".[13][15]
-
Inversion of Stereochemistry: The most critical consequence of the backside attack is a complete inversion of the stereocenter's configuration, a phenomenon known as Walden inversion.[12][13][14] If the starting material is the (R)-enantiomer of this compound, the product will be the (S)-enantiomer of the corresponding 3-aminopiperidine derivative, and vice versa. This stereospecificity is a hallmark of the SN2 reaction.[13][16]
-
Excellent Leaving Group: The methanesulfonate (mesylate) anion is an exceptionally good leaving group because its negative charge is delocalized through resonance across the three oxygen atoms, rendering it a very weak base.[8][9][10]
-
Role of the Boc Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a protecting group. It prevents the ring nitrogen from acting as a competing nucleophile or base, ensuring that the reaction occurs exclusively at the desired C3 position.[4]
Caption: SN2 reaction mechanism showing backside attack and stereochemical inversion.
Experimental Protocols
Part A: Preparation of this compound
The starting mesylate is readily prepared from commercially available N-Boc-3-hydroxypiperidine. This reaction proceeds with retention of configuration because the C-O bond of the alcohol is not broken during the process.[9][10]
Protocol 1: Mesylation of (S)-N-Boc-3-hydroxypiperidine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~5-10 mL per gram of alcohol).
-
Base Addition: Add triethylamine (TEA, 2.0 eq) to the solution. Cool the flask to 0 °C using an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[17]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.[17]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Part B: General Protocol for Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the SN2 displacement. Specific conditions, particularly temperature, may require optimization based on the reactivity of the chosen amine.
Protocol 2: Nucleophilic Substitution with a Primary Amine
-
Setup: In a sealed vial or round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the primary amine nucleophile (e.g., benzylamine, 1.5-2.0 eq).
-
Base (Optional but Recommended): Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to scavenge the methanesulfonic acid byproduct. This prevents the protonation and deactivation of the amine nucleophile.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting mesylate is consumed.
-
Work-up: Cool the reaction to room temperature. If using DMF, dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent. If using acetonitrile, concentrate the mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-N-Boc-piperidine derivative.
Caption: Experimental workflow for the synthesis of 3-aminopiperidines.
Optimization and Critical Parameters
The success of the SN2 reaction is highly sensitive to several factors.[18] Careful consideration of these parameters is key to achieving high yields and purity.
| Parameter | Recommended Choice | Rationale & Causality |
| Nucleophile | Primary or secondary aliphatic amines. | Amines act as good nucleophiles due to the lone pair on the nitrogen atom.[19] Sterically unhindered amines (e.g., methylamine, benzylamine) react faster than bulky amines (e.g., t-butylamine).[20] Aromatic amines like aniline are significantly less nucleophilic and may require harsher conditions. |
| Solvent | Polar Aprotic (DMF, CH₃CN, DMSO) | These solvents are crucial for SN2 reactions. They solvate the counter-ion of the base but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol) would solvate and deactivate the nucleophile through hydrogen bonding. |
| Base | Non-nucleophilic (DIPEA, K₂CO₃, Cs₂CO₃) | The reaction generates one equivalent of methanesulfonic acid (MsOH). A base is required to neutralize this acid, which would otherwise protonate the amine nucleophile, rendering it non-nucleophilic. A non-nucleophilic base is chosen to avoid competing with the desired amine nucleophile in attacking the substrate. |
| Temperature | 60 - 100 °C | Increased temperature accelerates the reaction rate. However, excessively high temperatures can favor the competing E2 elimination pathway, especially with sterically hindered or more basic amines, leading to the formation of N-Boc-1,2,3,4-tetrahydropyridine as a byproduct. |
| Concentration | 0.1 - 0.5 M | The reaction is bimolecular, so its rate depends on the concentration of both the substrate and the nucleophile.[12] Running the reaction at a reasonable concentration ensures an efficient reaction rate. |
Conclusion
The reaction of this compound with amine nucleophiles is a powerful and reliable method for the synthesis of enantiomerically pure 3-aminopiperidine derivatives. Its adherence to a predictable SN2 mechanism allows for precise control over the stereochemical outcome, yielding products with complete inversion of configuration. By carefully selecting the appropriate amine, solvent, and temperature, researchers can efficiently access a diverse range of chiral building blocks that are indispensable for the discovery and development of novel therapeutics. The protocols and guidelines presented herein provide a solid foundation for the successful application of this pivotal transformation in pharmaceutical synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: SN2 Reaction: Stereochemistry [jove.com]
- 15. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 16. Khan Academy [khanacademy.org]
- 17. This compound CAS#: 129888-60-4 [m.chemicalbook.com]
- 18. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis of (R)-N-Boc-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Boc-3-aminopiperidine is a highly valuable chiral building block extensively utilized in the pharmaceutical industry. It is a key intermediate for the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes, which includes molecules like alogliptin and linagliptin.[1][2] The stereochemical integrity of the aminopiperidine core is often paramount for the biological activity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the straightforward synthesis of (R)-N-Boc-3-aminopiperidine by N-Boc protection of (R)-3-aminopiperidine dihydrochloride. An alternative enzymatic route is also presented.
Experimental Protocols
Method 1: Synthesis via N-Boc Protection of (R)-3-Aminopiperidine Dihydrochloride
This protocol details the direct protection of the primary amino group of (R)-3-aminopiperidine using di-tert-butyl dicarbonate. This is a common and efficient method when the chiral amine starting material is commercially available.
Materials:
-
(R)-3-Aminopiperidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel (60-120 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend (R)-3-aminopiperidine dihydrochloride (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add triethylamine (TEA) (3.0 equivalents) dropwise to the stirred suspension.
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise.[3]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 to 16 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After completion, quench the reaction with a 20% aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography using silica gel. Elute with a mixture of ethyl acetate and hexane (e.g., 2:8 ratio) to obtain the pure (R)-N-Boc-3-aminopiperidine as a white solid.
Method 2: Asymmetric Synthesis via Enzymatic Transamination (Alternative Protocol)
This biocatalytic approach offers high enantioselectivity starting from a prochiral ketone.
-
Preparation: In a buffered solution (e.g., Tris-HCl, pH 8.5), combine N-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).[4]
-
Enzymatic Reaction: Add an (R)-selective ω-transaminase enzyme to the mixture.[5]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 45°C) for approximately 24 hours.[4]
-
Extraction and Purification: Upon completion, extract the product with an organic solvent like ethyl acetate. The product is then purified using standard techniques such as column chromatography to yield highly enantiopure (R)-N-Boc-3-aminopiperidine.[1]
Data Presentation
This table summarizes key quantitative data for the synthesis and characterization of the target compound.
| Parameter | Method 1 (Chemical Synthesis) | Method 2 (Enzymatic Synthesis) | Reference |
| Starting Material | (R)-3-Aminopiperidine dihydrochloride | N-Boc-3-piperidone | [3][4] |
| Typical Yield | 80-90% | >90% | [3][4][6] |
| Product Purity (by HPLC) | >98% | >99% | [7] |
| Enantiomeric Excess (ee) | >99% (from chiral starting material) | >99% | [1] |
| Physical Appearance | White to off-white solid | Yellow oil or white solid | [2][6] |
| Melting Point (°C) | 121.0 - 125.0 | - | [2] |
Process Visualization
The following diagram illustrates the workflow for the chemical synthesis of (R)-N-Boc-3-aminopiperidine as described in Method 1.
Caption: Workflow for the chemical synthesis of (R)-N-Boc-3-aminopiperidine.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 6. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
The Versatile Role of N-Boc-3-mesyloxypiperidine in the Synthesis of Pharmaceutical Intermediates
FOR IMMEDIATE RELEASE
Dateline: [City, State] – N-Boc-3-mesyloxypiperidine has emerged as a pivotal building block in medicinal chemistry, offering an efficient pathway to a variety of 3-substituted piperidine derivatives that are core components of numerous pharmaceutical agents. Its strategic combination of a Boc-protected nitrogen and a reactive mesylate leaving group at the 3-position makes it an ideal precursor for the introduction of diverse functionalities through nucleophilic substitution reactions. These application notes provide a comprehensive overview of its synthesis and utility in creating key pharmaceutical intermediates.
The piperidine scaffold is a prevalent motif in a wide array of approved drugs, valued for its favorable physicochemical properties and its ability to interact with biological targets. The 3-substituted piperidines, in particular, are crucial pharmacophores found in drugs targeting a range of conditions, from diabetes to inflammatory diseases. The synthesis of these complex molecules often relies on the stereocontrolled introduction of substituents onto the piperidine ring, a challenge elegantly addressed by the use of chiral precursors like (R)- and (S)-N-Boc-3-mesyloxypiperidine.
Synthesis and Applications
This compound is readily prepared from its corresponding alcohol, N-Boc-3-hydroxypiperidine, through a straightforward mesylation reaction. This conversion transforms the poorly reactive hydroxyl group into an excellent leaving group, the mesylate, paving the way for facile nucleophilic displacement.
The primary application of this intermediate lies in its reaction with a wide range of nucleophiles, including primary and secondary amines, azides, and other carbon and heteroatom nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of a new bond at the C-3 position of the piperidine ring with inversion of stereochemistry if a chiral starting material is used.
A particularly valuable transformation is the reaction with sodium azide to produce N-Boc-3-azidopiperidine. This azide intermediate can then be readily reduced to the corresponding primary amine, N-Boc-3-aminopiperidine, a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin, as well as Janus kinase (JAK) inhibitors such as Tofacitinib.
Quantitative Data Summary
The following table summarizes the quantitative data for key transformations involving this compound and its derivatives in the synthesis of pharmaceutical intermediates.
| Starting Material | Nucleophile/Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-3-hydroxypiperidine | Methanesulfonyl chloride, Triethylamine | This compound | Dichloromethane | 0 to RT | 3 | Quantitative |
| (S)-N-Boc-3-mesyloxypiperidine | Sodium Azide | (R)-N-Boc-3-azidopiperidine | DMF | 80 | 4-6 | ~90 |
| (R)-N-Boc-3-azidopiperidine | H₂, Pd/C | (R)-N-Boc-3-aminopiperidine | Ethanol | RT | Overnight | ~90 |
| N-Boc-3-tosyloxypiperidine* | Benzylamine | N-Boc-N-benzyl-3-aminopiperidine | Dichloromethane | RT | 12 | 68 |
*Note: Tosylate is used as a comparable leaving group to mesylate.
Experimental Protocols
Detailed methodologies for the synthesis and key applications of this compound are provided below.
Protocol 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
This protocol details the preparation of the title compound from the corresponding alcohol.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)
-
Triethylamine (2.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Water
-
Magnesium sulfate
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (e.g., 5 g, 24.84 mmol) and triethylamine (e.g., 5.03 g, 49.68 mmol) in dichloromethane (50 mL), slowly add methanesulfonyl chloride (e.g., 3.13 g, 27.32 mmol) while maintaining the temperature at 0 °C with an ice bath.[1]
-
Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.[1]
-
Upon reaction completion (monitored by TLC), wash the mixture with water and 1 M hydrochloric acid.[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to afford tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil. The yield is typically quantitative.[1]
Protocol 2: Synthesis of (R)-tert-Butyl 3-azidopiperidine-1-carboxylate
This protocol describes the nucleophilic substitution of the mesylate group with azide, demonstrating a key step towards the synthesis of 3-aminopiperidine derivatives.
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-butyl 3-azidopiperidine-1-carboxylate.
Protocol 3: Synthesis of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate
This protocol outlines the reduction of the azide intermediate to the corresponding primary amine.
Materials:
-
(R)-tert-Butyl 3-azidopiperidine-1-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Celite
Procedure:
-
Dissolve (R)-tert-butyl 3-azidopiperidine-1-carboxylate (e.g., 6.77 g, 29.9 mmol) in ethanol (200 mL).[2]
-
Add 10% Pd/C catalyst (e.g., 150 mg) to the solution.[2]
-
Hydrogenate the mixture at atmospheric pressure overnight.[2]
-
Filter the reaction mixture through Celite to remove the catalyst.[2]
-
Evaporate the solvent to obtain (R)-tert-butyl 3-aminopiperidine-1-carboxylate as a colorless liquid. The yield is typically around 90%.[2]
Visualizing the Workflow
The following diagrams illustrate the key synthetic pathways and the logical workflow for the utilization of this compound.
Caption: Synthetic pathway from N-Boc-3-hydroxypiperidine to pharmaceutical intermediates.
Caption: Experimental workflow for the synthesis of a key pharmaceutical intermediate.
Caption: Logical relationships of this compound's utility in drug development.
References
Application Notes and Protocols for SN2 Reactions on the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental conditions for conducting SN2 reactions on the piperidine ring, a crucial transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The N-alkylation of piperidine is a key step in modulating the pharmacological properties of many drug candidates. This document outlines the critical parameters, including the choice of substrate, nucleophile, leaving group, solvent, and temperature, and provides detailed protocols for direct N-alkylation and the related reductive amination method.
Core Concepts of SN2 Reactions on Piperidine
The SN2 (bimolecular nucleophilic substitution) reaction on a piperidine ring involves the direct attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group. In the context of piperidine, the most common SN2 reaction is N-alkylation, where the nitrogen atom of the piperidine ring acts as the nucleophile, attacking an alkyl halide or a similar electrophile.
Several factors critically influence the outcome and efficiency of SN2 reactions on the piperidine ring:
-
Nucleophilicity of Piperidine: The secondary amine of the piperidine ring is a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom.
-
Steric Hindrance: The piperidine ring itself is relatively unhindered, allowing for facile attack by the nitrogen nucleophile. However, steric bulk on the electrophile can significantly slow down or prevent the reaction.
-
Leaving Group: A good leaving group is essential for an efficient SN2 reaction. The best leaving groups are weak bases. The reactivity order for common halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions. These solvents can solvate the cation but do not strongly solvate the anionic nucleophile, leaving it more reactive.
-
Temperature: Increasing the temperature generally increases the rate of an SN2 reaction. However, higher temperatures can also favor competing elimination (E2) reactions, especially with sterically hindered substrates.
Data Presentation: Comparison of Experimental Conditions
The following tables summarize quantitative data for typical SN2 reactions involving the piperidine ring, providing a basis for comparison of different experimental setups.
Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides
| Piperidine Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidin-2-ylmethyl acetate | Methyl iodide | K₂CO₃ | DMF | Room Temp | 12-24 | High |
| Piperidin-2-ylmethyl acetate | Ethyl bromide | K₂CO₃ | DMF | 50-70 | 12-24 | Moderate to High |
| Piperidin-2-ylmethyl acetate | Benzyl bromide | K₂CO₃ | DMF | Room Temp | 12-24 | High |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl bromide | K₂CO₃ | DMF | Room Temp | Not specified | Not specified |
| Piperidine | Methyl Iodide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | Not specified | High |
| Piperidine | Ethyl Bromide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | Not specified | High |
| Piperidine | Isopropyl Bromide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | Not specified | Moderate |
Table 2: Reductive Amination for N-Alkylation of Piperidine Derivatives
| Piperidine Derivative | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(Piperidin-4-yl)aniline | Benzaldehyde | Sodium triacetoxyborohydride | DCM | Room Temp | 12-16 | High |
| Piperidin-2-ylmethyl acetate | Various Aldehydes/Ketones | Sodium triacetoxyborohydride | DCM | Room Temp | 4-12 | High |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidin-2-ylmethyl Acetate using an Alkyl Halide
This protocol describes the direct reaction of the secondary amine in piperidin-2-ylmethyl acetate with an alkyl halide in the presence of a base. The base is crucial for neutralizing the hydrohalic acid formed during the reaction, thus driving the equilibrium towards the N-alkylated product.[1]
Materials:
-
Piperidin-2-ylmethyl acetate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of piperidin-2-ylmethyl acetate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[1]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidin-2-ylmethyl acetate.
Protocol 2: N-Alkylation of 4-(Piperidin-4-yl)aniline via Reductive Amination
This protocol details the N-alkylation of the piperidine ring in 4-(piperidin-4-yl)aniline using reductive amination, a versatile method for forming secondary and tertiary amines.[2]
Materials:
-
4-(Piperidin-4-yl)aniline
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(piperidin-4-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).[2]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[2]
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(piperidin-4-yl)aniline.[2]
Visualizations
References
Application of N-Boc-3-Mesyloxypiperidine in the Synthesis of Ibrutinib Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Boc-3-mesyloxypiperidine in the synthesis of key intermediates of ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The protocols outlined are based on established synthetic routes and are intended to guide researchers in the efficient preparation of these crucial building blocks.
Introduction
Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its targeted action has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). A key step in the synthesis of ibrutinib involves the introduction of a chiral piperidine moiety. One efficient method utilizes (S)-N-Boc-3-mesyloxypiperidine as a key intermediate for the alkylation of the pyrazolopyrimidine core of ibrutinib. This approach offers good control over stereochemistry and generally proceeds with acceptable yields.
This application note details the three key synthetic transformations involving this compound:
-
Mesylation of (S)-N-Boc-3-hydroxypiperidine: The conversion of the hydroxyl group to a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution.
-
Alkylation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine: The coupling of the mesylated piperidine derivative with the ibrutinib core.
-
Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then acylated in the final step of ibrutinib synthesis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Ibrutinib exerts its therapeutic effect by irreversibly inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a crucial role in relaying these signals. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity and thereby abrogating downstream signaling.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action.
Synthetic Workflow Overview
The synthesis of the key ibrutinib intermediate from (S)-N-Boc-3-hydroxypiperidine follows a three-step sequence as illustrated below.
Caption: Synthetic workflow for the preparation of a key ibrutinib intermediate.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the key synthetic steps.
Table 1: Mesylation of (S)-N-Boc-3-hydroxypiperidine
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 0.5 - 1 | Not specified | Not specified | WO2017134684A2 |
| Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0 - 5 | 1 | Not specified | Not specified | WO2016132383A1 |
Table 2: Alkylation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Cesium carbonate | N,N-Dimethylformamide | 90 | Not specified | 70 | Not specified | ChemicalBook |
| Cesium carbonate | N,N-Dimethylformamide | 55-60 | 6 | Not specified | Not specified | WO2017134588A1 |
| Potassium carbonate | N-Methylpyrrolidone | Not specified | Not specified | Not specified | Not specified | WO2016132383A1 |
Table 3: Boc Deprotection of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrochloric acid | Ethyl acetate | 50 | 1.5 | Not specified | Not specified | Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives |
| Hydrochloric acid (15% in IPA) | Acetone | 40-50 | 6 | Not specified | Not specified | WO2016132383A1 |
| Trifluoroacetic acid | Dichloromethane | Room Temperature | 12 | 88 | >99 | CN104557945A |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
This protocol describes the mesylation of (S)-N-Boc-3-hydroxypiperidine.
Materials:
-
(S)-N-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-N-Boc-3-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-N-Boc-3-mesyloxypiperidine. The crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
This protocol details the alkylation of the pyrazolopyrimidine core with the mesylated piperidine derivative.
Materials:
-
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
-
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP), anhydrous
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a round-bottom flask, add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1-1.5 equivalents), and cesium carbonate (2-3 equivalents).
-
Add anhydrous N,N-dimethylformamide (10-20 volumes) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 6-14 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[2]
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane, or 15% in isopropanol) or Trifluoroacetic acid (TFA)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add an excess of the acidic solution (e.g., 4M HCl in dioxane or TFA) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 1-12 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate is often used directly in the subsequent acylation step to form ibrutinib.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Chiral Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmaceuticals. Its significance in medicinal chemistry underscores the critical need for efficient and stereoselective synthetic methodologies. These application notes provide detailed protocols for several modern and powerful strategies for the asymmetric synthesis of chiral piperidine derivatives, designed to be a practical resource for professionals in organic synthesis and drug discovery.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts. The key transformation involves a rhodium-catalyzed reductive transamination, where a chiral primary amine introduces stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring. This approach demonstrates excellent diastereo- and enantioselectivities across a broad range of substrates.[1][2]
Experimental Protocol
A representative procedure for the asymmetric reductive transamination is as follows:[2][3]
-
To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Quantitative Data Summary
| Substrate (Pyridinium Salt) | Chiral Amine | Yield (%) | d.r. | ee (%) |
| N-Benzyl-2-phenylpyridinium | (R)-PEA | 85 | >20:1 | 98 |
| N-Benzyl-2-(4-fluorophenyl)pyridinium | (R)-PEA | 82 | >20:1 | 97 |
| N-Benzyl-2-(thiophen-2-yl)pyridinium | (S)-PEA | 78 | >20:1 | 96 |
PEA = 1-phenylethylamine. Data sourced from representative examples in the literature.[1][3]
Rhodium-Catalyzed Asymmetric Reductive Transamination Workflow.
Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines
This innovative approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines.[4] The key step involves a one-pot amine oxidase/ene imine reductase cascade.[4]
Experimental Protocol
Step 1: Synthesis of N-Substituted Tetrahydropyridine (THP) [2][4]
-
To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude THP, which is used in the next step without further purification.
Step 2: One-Pot Amine Oxidase/Ene Imine Reductase Cascade [4]
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add the crude THP (from Step 1), glucose, and NAD⁺.
-
Add glucose dehydrogenase, the appropriate amine oxidase, and a selected ene imine reductase (EneIRED).
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor for completion (e.g., by HPLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
| Substrate (Activated Pyridine) | Product | Overall Yield (%) | ee (%) |
| N-Allyl-3-(4-bromophenyl)pyridinium | (S)-3-(4-Bromophenyl)piperidine | 61 | 99 |
| N-Allyl-3-(4-aminophenyl)pyridinium | (S)-3-(4-Aminophenyl)piperidine | 29 | 93 |
Data represents a two-step sequence.[4]
Chemo-Enzymatic Asymmetric Dearomatization Workflow.
Organocatalytic Domino Michael Addition/Aminalization
This powerful one-step process utilizes an organocatalyst, such as an O-TMS protected diphenylprolinol, to facilitate a domino Michael addition/aminalization reaction between aldehydes and trisubstituted nitroolefins.[5] This method allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.[5]
Experimental Protocol
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in an appropriate solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Stir the reaction at the designated temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
After completion, evaporate the solvent.
-
Purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.
Quantitative Data Summary
| Aldehyde | Nitroolefin | Yield (%) | d.r. | ee (%) |
| Propanal | (E)-2-(2-nitrovinyl)benzene | 85 | >20:1 | 99 |
| Isovaleraldehyde | (E)-1-methoxy-2-(2-nitrovinyl)benzene | 78 | 15:1 | 98 |
| Benzaldehyde | (E)-1-fluoro-4-(2-nitrovinyl)benzene | 72 | 10:1 | 95 |
Data sourced from representative examples in the literature.[5]
References
Large-Scale Synthesis of N-Boc-3-Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of N-Boc-3-substituted piperidines, a critical scaffold in numerous pharmaceutical agents. The focus is on robust and scalable methodologies, with quantitative data presented for easy comparison of different synthetic routes.
Introduction
N-Boc-3-substituted piperidines are key building blocks in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen. This guide details scalable synthetic routes to access diverse 3-substituted piperidines, starting from the pivotal intermediate, N-Boc-3-piperidone.
Synthesis of the Key Intermediate: N-Boc-3-piperidone
A reliable and scalable synthesis of N-Boc-3-piperidone is fundamental for the production of its derivatives. Two common large-scale approaches are outlined below.
From 3-Hydroxypyridine
This method involves a multi-step synthesis starting from the readily available 3-hydroxypyridine.[1]
Caption: Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine.
From N-Benzyl-3-piperidone
An alternative route begins with the debenzylation of N-benzyl-3-piperidone followed by Boc protection.
Caption: Synthesis of N-Boc-3-piperidone from N-Benzyl-3-piperidone.
Quantitative Data for N-Boc-3-piperidone Synthesis
| Starting Material | Key Reagents | Overall Yield | Purity | Reference |
| 3-Hydroxypyridine | NaBH₄, (Boc)₂O, Oppenauer oxidant | High | >98% | [1] |
| N-Benzyl-3-hydroxypiperidine | (Boc)₂O, H₂, Pd/C, DMSO, Oxalyl chloride | >42% | >98% | [2] |
Synthesis of 3-Substituted N-Boc-Piperidines
The following sections detail the synthesis of various 3-substituted N-Boc-piperidines from N-Boc-3-piperidone or other precursors.
Synthesis of N-Boc-3-hydroxypiperidine via Biocatalytic Reduction
For the synthesis of chiral 3-hydroxypiperidines, biocatalytic reduction of N-Boc-3-piperidone offers high enantioselectivity and yield.[3][4]
Caption: Biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.
Quantitative Data for Biocatalytic Reduction
| Substrate | Biocatalyst | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Reference |
| N-Boc-3-piperidone | Pichia pastoris SIT2014 | - | 85.4% | >99% | [4] |
| N-Boc-3-piperidone | Recombinant KRED | 100 g/L | - | >99% | [3] |
Synthesis of 3-Amino-N-Boc-piperidines from L-Glutamic Acid
An enantiomerically pure route to 3-amino-N-Boc-piperidines can be achieved starting from L-glutamic acid.
Caption: Multi-step synthesis of 3-amino-N-Boc-piperidines.
Quantitative Data for 3-Amino-N-Boc-piperidine Synthesis
| Step | Product | Yield | Reference |
| Esterification & Boc Protection | (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate | 92% | |
| Reduction | Diol | - | |
| Tosylation | Ditosylate | Quantitative | |
| Cyclization (with cyclohexylamine) | N-cyclohexyl-3-(N-Boc-amino)piperidine | 74% | |
| Overall Yield | 44-55% |
Synthesis of 3-Aryl-N-Boc-piperidines via Cobalt-Catalyzed Cross-Coupling
3-Arylpiperidines can be synthesized via a cobalt-catalyzed cross-coupling of N-Boc-3-iodopiperidine with Grignard reagents.[5]
Caption: Cobalt-catalyzed synthesis of 3-aryl-N-Boc-piperidines.
Quantitative Data for 3-Aryl-N-Boc-piperidine Synthesis
| Aryl Grignard Reagent | Yield | Reference |
| Phenylmagnesium bromide | 88% | [5] |
| m-Methoxyphenylmagnesium bromide | 88% | [5] |
| Various substituted aryl Grignards | 81-94% | [5] |
| 3-Pyridylmagnesium bromide | 47% | [5] |
General Protocols for Other 3-Substitutions
This reaction introduces alkyl or aryl groups at the 3-position, forming a tertiary alcohol.
Caption: Grignard reaction with N-Boc-3-piperidone.
This one-pot reaction forms 3-amino-N-Boc-piperidine derivatives.
Caption: Reductive amination of N-Boc-3-piperidone.
Experimental Protocols
Synthesis of N-Boc-3-piperidone from N-Benzyl-3-hydroxypiperidine[2]
-
Debenzylation and Boc Protection: Dissolve N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol (1000 mL). Add 10 g of palladium-on-carbon catalyst and di-tert-butyl dicarbonate (1.05 mol).
-
Replace the atmosphere with nitrogen three times, then introduce hydrogen gas.
-
React for 5 hours, monitoring by TLC.
-
Filter off the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to yield N-Boc-3-hydroxypiperidine.
-
Oxidation: Dissolve N-Boc-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).
-
Add a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base (Swern oxidation).
-
After reaction completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by distillation or chromatography to obtain N-Boc-3-piperidone.
Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine[3]
-
Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add N-Boc-3-piperidone to a concentration of 100 g/L.
-
Add the recombinant ketoreductase (KRED) enzyme (e.g., <5% w/w loading).
-
Include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with stirring.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with a suitable solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-N-Boc-3-hydroxypiperidine.
Synthesis of 3-Aryl-N-Boc-piperidines[6]
-
To a reaction vessel under an inert atmosphere, add CoCl₂ (5 mol%) and TMCD (6 mol%).
-
Add a solution of N-Boc-3-iodopiperidine (1 equiv) in THF.
-
Cool the mixture to 0 °C.
-
Slowly add the arylmagnesium bromide solution (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Large-Scale Purification
For large-scale operations, purification strategies should be chosen for their efficiency and scalability.
-
Distillation: For thermally stable, liquid products like N-Boc-3-piperidone, vacuum distillation is an effective purification method.[1]
-
Crystallization: If the product is a solid with suitable solubility properties, crystallization can be a highly effective and economical method for achieving high purity on a large scale.
-
Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and complex. It is typically reserved for high-value products where other methods are not feasible.
Conclusion
The synthesis of N-Boc-3-substituted piperidines on a large scale is achievable through several robust synthetic routes. The choice of method will depend on the desired substituent, required stereochemistry, and economic considerations. The protocols and data provided herein serve as a comprehensive guide for researchers and process chemists in the development of efficient and scalable syntheses for this important class of pharmaceutical intermediates.
References
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-Boc Deprotection for Piperidine Products
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperidine, a scaffold prevalent in many FDA-approved drugs.[1][2] The Boc group's stability in basic and nucleophilic conditions, combined with its clean removal under acidic conditions, makes it an invaluable tool for multi-step synthetic routes.[2] The deprotection process involves an acid-catalyzed hydrolysis of the carbamate to yield the free amine, typically as a corresponding salt, along with carbon dioxide and isobutene.[3][4] This document provides detailed protocols, comparative data, and troubleshooting for the N-Boc deprotection of piperidine derivatives.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The accepted mechanism for the acidic cleavage of the N-Boc group begins with the protonation of the carbamate's carbonyl oxygen.[3][4] This is followed by the fragmentation of the protonated intermediate, which releases a stable tert-butyl cation and a transient carbamic acid.[4] The carbamic acid readily undergoes decarboxylation to produce the free amine, which is then protonated by the acidic medium to form an amine salt.[4] The tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutene gas, or potentially cause side reactions like t-butylation on sensitive substrates.[4][5]
Caption: Acid-catalyzed mechanism of N-Boc deprotection.
Common Deprotection Methods
The most prevalent methods for N-Boc deprotection utilize strong acids. The choice of acid and solvent system often depends on the substrate's sensitivity to acid and the desired salt form of the final product.[6]
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : This is a highly effective and common method.[6] TFA is a strong acid that cleaves the Boc group rapidly at room temperature. The reaction is typically run with TFA concentrations ranging from 20-50% (v/v) in DCM.[7][8]
-
Hydrochloric Acid (HCl) in Organic Solvents : Using a solution of HCl gas in an organic solvent, such as 1,4-dioxane, methanol, or ethyl acetate, is another widely used protocol.[6][9] A 4M HCl solution in dioxane is a standard reagent for this transformation, often resulting in the precipitation of the piperidine hydrochloride salt, which can simplify isolation.[5][6]
-
Alternative and Milder Methods : For substrates containing other acid-labile functional groups, harsher conditions with TFA or concentrated HCl can lead to side reactions or degradation.[6] In these cases, milder alternatives can be employed:
-
p-Toluenesulfonic acid (pTSA) : A solid, biodegradable Brønsted acid that can be used for efficient deprotection, often at room temperature.[10][11]
-
Oxalyl Chloride in Methanol : This system provides a mild alternative for selective deprotection at room temperature.[12]
-
Lewis Acids : Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can effect deprotection under non-protic conditions, which can be beneficial for certain sensitive molecules.[9][13]
-
Thermal Deprotection : In some cases, heating the N-Boc protected amine, particularly in solvents like trifluoroethanol, can induce thermolytic cleavage of the Boc group.[14]
-
Data Presentation: Comparison of Standard Protocols
The following table summarizes typical reaction parameters for the two most common N-Boc deprotection methods.
| Method | Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Time (h) | Product Salt |
| TFA | Trifluoroacetic Acid | 20-50% (v/v)[7][8] | Dichloromethane (DCM) | 0 to Room Temp[8] | 1 - 4[6][8] | Trifluoroacetate |
| HCl | Hydrogen Chloride | 4M[5][6] | 1,4-Dioxane | Room Temp[5] | 1 - 4[2][5] | Hydrochloride |
Experimental Protocols
The following protocols are general guidelines and may require optimization based on the specific substrate. Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Caption: General workflow for N-Boc deprotection.
Protocol 1: N-Boc Deprotection using TFA in DCM
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane)[5]
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[6]
-
Cool the solution to 0°C using an ice bath.[8]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8] If the substrate is susceptible to t-butylation, a scavenger may be added at this stage.[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[6][8]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual acid.[7][8] The resulting crude product is the piperidine TFA salt.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or DCM (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or DCM if necessary.[8]
-
Add the 4M HCl in dioxane solution (typically 3-10 equivalents) to the stirred solution at room temperature.[6][8]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2][5] Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[6][8]
-
Upon completion, the product can be isolated in one of two ways:
Protocol 3: Work-up for Isolation of the Free Piperidine Base
The output of the acidic deprotection is an amine salt. To obtain the neutral free amine, a basic work-up is required.
Procedure:
-
After removing the reaction solvent and excess acid (from Protocol 1 or 2a), dissolve the crude salt residue in water.[5]
-
Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH of the aqueous layer is basic (pH > 9).[6]
-
Extract the aqueous layer multiple times (e.g., 3x) with an organic solvent such as DCM or ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄).[6]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine free base. The crude product can be purified further by column chromatography if necessary.[6]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid strength or concentration.- Short reaction time or low temperature.- Poor solubility of starting material. | - Increase the concentration of the acid (e.g., use 50% TFA).[7]- Switch to a stronger acid system (e.g., from a weaker Lewis acid to TFA or HCl).[7]- Extend the reaction time and monitor progress.[7]- Consider a slight increase in temperature (e.g., to 40°C), if the substrate is stable.[5] |
| Side Product Formation (e.g., t-butylation) | The intermediate tert-butyl cation alkylates a nucleophilic site on the substrate or another molecule. | - Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[5] |
| Degradation of Product | The substrate contains other functional groups (e.g., esters, acetals) that are labile to the strong acidic conditions. | - Use milder deprotection conditions (e.g., lower acid concentration, lower temperature).[7]- Consider an alternative, milder deprotection method (e.g., pTSA, Lewis acids).[6] |
| Difficult Product Isolation | The product salt (especially trifluoroacetate) may be an oil or difficult to handle. The free base may have high water solubility. | - If using TFA, consider switching to HCl in dioxane, which often yields a crystalline hydrochloride salt that is easier to isolate by filtration.[6]- During extraction of the free base, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve extraction efficiency. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-Boc-3-Mesyloxypiperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving yields in reactions involving N-Boc-3-mesyloxypiperidine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you navigate the complexities of working with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a piperidine derivative where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group and the hydroxyl group at the 3-position is converted to a mesylate. The mesylate group is an excellent leaving group, making this compound a valuable intermediate for introducing various functionalities at the 3-position of the piperidine ring through nucleophilic substitution (SN2) reactions. It is commonly used in the synthesis of pharmaceutical compounds.
Q2: What is the most common side reaction when using this compound, and how can I minimize it?
A2: The most prevalent side reaction is an elimination (E2) reaction, which leads to the formation of the byproduct N-Boc-1,2,3,4-tetrahydropyridine. This side reaction is competitive with the desired nucleophilic substitution. To minimize elimination, it is advisable to use non-bulky, weakly basic nucleophiles, and sterically hindered, non-nucleophilic bases. Additionally, controlling the reaction temperature is crucial, as higher temperatures tend to favor elimination.[1][2]
Q3: Which solvents are recommended for nucleophilic substitution reactions with this compound?
A3: Polar aprotic solvents are generally the best choice for promoting SN2 reactions with this compound. These solvents can solvate the cation while leaving the nucleophile relatively "naked" and more reactive. Commonly used and effective solvents include dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO).[3][4]
Q4: How does the choice of base affect the yield of the substitution product?
A4: The base plays a critical role in reactions involving nucleophiles that require deprotonation (like amines or thiols). An ideal base should be strong enough to deprotonate the nucleophile but not so strong or sterically unhindered that it promotes the E2 elimination side reaction. Inorganic bases like potassium carbonate (K2CO3) are often a good choice as they are less likely to induce elimination compared to strong, non-hindered organic bases.
Q5: Is the Boc protecting group stable under the conditions of nucleophilic substitution?
A5: The Boc (tert-butyloxycarbonyl) group is generally stable under neutral to basic conditions used for most nucleophilic substitution reactions. However, it is sensitive to strong acids. Therefore, it is important to avoid acidic conditions during the reaction and workup to prevent premature deprotection of the piperidine nitrogen.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Substitution Product | 1. Competing Elimination Reaction: The formation of N-Boc-1,2,3,4-tetrahydropyridine is a major competing pathway.[1] 2. Poor Nucleophilicity of the Reagent: The incoming nucleophile may not be reactive enough. 3. Suboptimal Solvent Choice: The solvent may be hindering the SN2 reaction.[3][4] 4. Incomplete Reaction: The reaction may not have reached completion. | 1. Minimize Elimination: - Use a less hindered, non-nucleophilic base (e.g., K2CO3 instead of triethylamine). - Lower the reaction temperature. Higher temperatures favor elimination.[1][2] 2. Enhance Nucleophilicity: - If using a neutral nucleophile (e.g., an amine), ensure complete deprotonation with a suitable base. - Consider using a more nucleophilic reagent if possible. 3. Optimize Solvent: - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the SN2 reaction rate.[3][4] 4. Drive Reaction to Completion: - Increase the reaction time. - Use a slight excess of the nucleophile. |
| High Percentage of Elimination Byproduct (N-Boc-1,2,3,4-tetrahydropyridine) | 1. Reaction Temperature is Too High: Heat favors elimination over substitution.[1][2] 2. Use of a Strong and/or Sterically Unhindered Base: Bases like triethylamine or DBU can promote elimination. 3. Sterically Bulky Nucleophile: A bulky nucleophile may favor acting as a base, leading to elimination. | 1. Reduce Temperature: Run the reaction at room temperature or even lower if the nucleophile is sufficiently reactive. 2. Change the Base: Use a weaker or more sterically hindered base. Potassium carbonate is a good alternative. 3. Choose a Less Bulky Nucleophile: If possible, select a smaller nucleophile to favor the SN2 pathway. |
| Incomplete Conversion of this compound | 1. Insufficient Reaction Time or Temperature: The reaction conditions may not be vigorous enough. 2. Deactivation of the Nucleophile: The nucleophile may be protonated by a byproduct, reducing its effective concentration. 3. Poor Quality of Starting Material: The this compound may have degraded. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and increase the duration or cautiously raise the temperature, keeping the risk of elimination in mind. 2. Use Excess Base: Employ a slight excess of a non-nucleophilic base to ensure the nucleophile remains deprotonated. 3. Verify Starting Material Quality: Check the purity of the this compound. It should be stored in a cool, dry place.[5] |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproduct: The substitution product and the elimination byproduct can have similar polarities, making chromatographic separation difficult. 2. Presence of Unreacted Starting Materials: Incomplete conversion can complicate purification. | 1. Optimize Chromatography: - Use a long column with a shallow solvent gradient. - Consider a different solvent system for elution. - If the product is an amine, it can be protonated with acid and extracted into an aqueous layer, leaving the less basic elimination product in the organic layer. 2. Improve Reaction Conversion: Refer to the "Incomplete Conversion" section above to drive the reaction to completion. |
Quantitative Data on Reaction Yields
The following tables summarize available quantitative data for nucleophilic substitution reactions on this compound and analogous systems. Note that direct comparisons should be made with caution as reaction conditions can vary between different sources.
Table 1: Comparison of Solvents for Azide Substitution
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaN3 | This compound | DMF | 80 | 12 | ~90 (not explicitly stated, but implied) | [6] |
| NaN3 | Similar Mesylate | Acetonitrile | Reflux | 24 | Low (20%) | [7] |
Note: The data suggests that DMF is a superior solvent to acetonitrile for the azide substitution, providing a significantly higher yield in a shorter time.
Table 2: Comparison of Bases for Amine Substitution
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrrolidine | 4-bromobutylferrocene | K2CO3 | Acetonitrile | 80 | - | High | [7] |
| Pyrrolidine | 4-bromobutylferrocene | None | Acetonitrile | Reflux | 24 | 20 | [7] |
| Cyclohexylamine | Ditosylate Precursor | - | CH2Cl2 | RT | 24 | 37 | |
| Cyclohexylamine | Ditosylate Precursor | - | CH2Cl2 | RT | 12 | 74 | [8] |
Note: While not a direct comparison on this compound, the data on a similar SN2 reaction with an amine shows that the addition of a base like K2CO3 can significantly improve the yield. The data on cyclohexylamine suggests that reaction time also plays a crucial role.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of N-Boc-3-hydroxypiperidine to its corresponding mesylate.
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature over 3 hours.[5]
-
Upon completion (monitored by TLC), wash the reaction mixture with water and then with 1 M HCl.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under vacuum to afford tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate as a yellow oil.[5] A quantitative yield is typically obtained.[5]
Protocol 2: Nucleophilic Substitution with an Amine (General Procedure)
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile or DMF, add the amine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-3-aminopiperidine derivative.
Protocol 3: Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of N-Boc-3-azidopiperidine.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-azidopiperidine.
Visualizations
References
- 1. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Boc-3,4-dihydro-2H-pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. This compound CAS#: 129888-60-4 [m.chemicalbook.com]
- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution of Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the nucleophilic substitution of piperidines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of piperidines?
A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This is particularly common when using highly reactive alkylating agents.[1] Another potential issue is a slow or incomplete reaction, which can be caused by factors such as steric hindrance, a poor leaving group on the alkylating agent, or a suboptimal choice of solvent.[1]
Q2: My N-arylation reaction is giving low yields and multiple products. What should I investigate first?
A2: Low yields and the formation of multiple products in N-arylation reactions, such as the Buchwald-Hartwig amination, often stem from catalyst deactivation or competing side reactions. Key factors to investigate include:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.[1]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often depends on the specific substrates. Experimenting with different combinations can help minimize side reactions.[1]
-
Stoichiometry: Using a slight excess of the piperidine starting material relative to the aryl halide can help minimize the formation of the N,N'-bis-arylated byproduct.[1]
-
Common Side Products: Be aware of potential side products such as biaryl formation from homocoupling of the aryl halide and hydrodehalogenation (reduction of the aryl halide).[2]
Q3: How can I improve the site-selectivity of C-H functionalization on the piperidine ring?
A3: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge in piperidine chemistry. A common and effective strategy is the use of a directing group attached to the piperidine nitrogen. Amides, carbamates, and sulfonamides are examples of suitable directing groups that can control regioselectivity. The choice of catalyst and the steric bulk of the protecting group can also influence which position is functionalized. For instance, a bulky protecting group can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[1]
Q4: What is the purpose of using a protecting group on the piperidine nitrogen?
A4: Protecting groups are used to temporarily block the reactivity of the piperidine nitrogen. This prevents it from undergoing undesired reactions, such as N-alkylation, when the desired transformation is at another position of the molecule (e.g., C-H functionalization). Common protecting groups for piperidines include Boc (tert-Butoxycarbonyl), which is removable under acidic conditions, and Fmoc (9-Fluorenylmethyloxycarbonyl), which is cleaved by mild bases.[1]
Section 2: Troubleshooting Guides
Guide 1: N-Alkylation - Over-alkylation and Low Conversion
This guide addresses the common issues of quaternary ammonium salt formation (over-alkylation) and incomplete reactions during the N-alkylation of piperidines.
| Symptom | Potential Cause | Troubleshooting Steps |
| Major byproduct is the quaternary ammonium salt | Over-alkylation of the piperidine nitrogen. | 1. Control Stoichiometry: Use a slight excess of the piperidine (1.1-1.2 equivalents) relative to the alkylating agent.[3] 2. Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent and favors mono-alkylation.[1][3] 3. Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step. |
| Reaction is sluggish or incomplete | 1. Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive (e.g., chloride). 2. Steric Hindrance: Bulky groups on the piperidine or the alkylating agent are impeding the reaction. 3. In-situ Acid Formation: The reaction generates an acid (e.g., HBr, HCl) that protonates the piperidine, rendering it non-nucleophilic.[3][4] | 1. Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to an alkyl bromide or iodide.[4] 2. Increase Reaction Temperature: Carefully increase the temperature to overcome the activation energy barrier. 3. Add a Base: Incorporate a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.[4] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine to Minimize Over-alkylation
This protocol provides a general guideline for the mono-N-alkylation of piperidine, optimized to reduce the formation of the quaternary ammonium salt side product.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the piperidine solution over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation. The resulting product will be the N-alkylpiperidinium salt.
-
To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]
Protocol 2: Typical Buchwald-Hartwig Amination for N-Arylation of Piperidine
This protocol describes a standard Buchwald-Hartwig amination for the N-arylation of piperidine, with considerations for avoiding common side reactions.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Piperidine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or equivalent glassware for inert atmosphere techniques
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
-
Add the aryl halide (1.0 equivalent) and a stir bar.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe, followed by piperidine (1.2-1.5 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[1]
Section 4: Visualizations
Caption: Troubleshooting workflow for over-alkylation in N-alkylation of piperidines.
Caption: Experimental workflow for the Buchwald-Hartwig amination of piperidines.
References
Purification of crude product from N-Boc-3-mesyloxypiperidine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of the crude product from N-Boc-3-mesyloxypiperidine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product appears as a persistent oil, preventing solidification. | The product, this compound, is often isolated as an oil at room temperature. Residual solvents (e.g., dichloromethane, ethyl acetate) can also prevent solidification. | Attempt purification by silica gel column chromatography. To attempt solidification, try trituration with a non-polar solvent like cold n-hexane or pentane. Scratching the flask with a glass rod may induce crystallization. |
| Low yield after aqueous workup. | The mesylate group can be susceptible to hydrolysis, especially under basic conditions or prolonged exposure to water. The Boc protecting group can be labile under strongly acidic conditions. | During the workup, use a saturated solution of sodium bicarbonate or a weak acid like 1 M HCl for washing, and minimize the contact time.[1] Ensure the pH does not become strongly acidic or basic. |
| Product co-elutes with impurities during column chromatography. | The polarity of the eluent system may not be optimal for separating the product from impurities like unreacted N-Boc-3-hydroxypiperidine or triethylamine salts. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution, starting with a less polar mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, can improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing on the silica gel. |
| Streaking or tailing of the product spot on TLC. | The piperidine nitrogen can interact with the acidic silanol groups on the silica gel plate. | Add a small amount of triethylamine (e.g., 0.5-1%) to the TLC developing solvent to neutralize the acidic sites on the silica gel. |
| Product decomposes on the silica gel column. | The acidity of the silica gel can lead to the degradation of acid-sensitive compounds. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use neutral alumina for chromatography. |
| The purified product is a yellow oil. | This is the reported appearance of the product after a standard workup.[1] | The yellow color may not necessarily indicate impurity. Purity should be assessed by NMR, LC-MS, or elemental analysis. If a colorless product is required, treatment with activated carbon followed by filtration through a pad of celite may help. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include:
-
Unreacted starting materials: N-Boc-3-hydroxypiperidine and methanesulfonyl chloride.
-
Reagents and by-products: Triethylamine and triethylammonium hydrochloride.
-
Degradation products: Hydrolysis of the mesylate to form N-Boc-3-hydroxypiperidine or cleavage of the Boc group under strong acidic conditions.
Q2: What is a recommended solvent system for column chromatography?
A2: A common starting point is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. The optimal system should be determined by preliminary TLC analysis.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is not UV active. Therefore, a chemical stain is required for visualization. Potassium permanganate (KMnO₄) stain is effective as it reacts with the oxidizable parts of the molecule. Phosphomolybdic acid (PMA) stain can also be used.
Q4: Is recrystallization a viable purification method for this compound?
A4: While this compound is often an oil at room temperature, recrystallization may be possible. A related compound, N-Boc-3-hydroxypiperidine, can be refined by crystallization from n-hexane.[2] You could attempt to dissolve the crude oil in a minimal amount of a slightly polar solvent (e.g., diethyl ether, dichloromethane) and then add a non-polar solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.
Q5: My NMR spectrum shows residual triethylamine. How can I remove it?
A5: Washing the crude product with dilute acid (e.g., 1 M HCl) during the workup should remove triethylamine by converting it to its water-soluble hydrochloride salt.[1] If it persists, purification by silica gel column chromatography should effectively separate the product from the more polar triethylamine.
Quantitative Data
The following table summarizes typical data for the purification of N-Boc-protected piperidine derivatives. The exact values for this compound may vary depending on the reaction scale and conditions.
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 70-90% | 50-80% |
| Achievable Purity | >98% | >99% |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase | Gradient: Ethyl Acetate in Hexanes | Solvent/Anti-solvent system (e.g., Diethyl ether/Hexanes) |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of ethyl acetate and hexanes (e.g., start with 30% ethyl acetate in hexanes).
-
Visualize the plate using a potassium permanganate stain.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent identified by TLC.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar eluent.
-
Gradually increase the polarity of the eluent as the elution progresses (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow oil.[1]
-
Protocol 2: Workup Procedure for Crude Product
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, 1 M hydrochloric acid, and saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Troubleshooting Piperidine Alkylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address low conversion and other common issues encountered during the N-alkylation of piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conversion or incomplete N-alkylation of piperidine?
Low conversion is typically traced back to one of several factors:
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Acid Formation: The alkylation reaction generates an acid (e.g., HBr, HCl) as a byproduct. This acid protonates the starting piperidine, converting it into a non-nucleophilic ammonium salt, which stalls the reaction.[1][2]
-
Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides (I > Br > Cl). Using a less reactive alkyl halide can lead to a sluggish or incomplete reaction.[1]
-
Steric Hindrance: Bulky substituents on the piperidine ring (especially at the C2 position) or on the alkylating agent can physically block the nitrogen's attack, slowing down the reaction rate significantly.[1][3][4]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.[5][6]
Q2: How can I prevent the formation of the quaternary ammonium salt (over-alkylation)?
Over-alkylation is a common side reaction where the desired N-alkylpiperidine (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium salt.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[1] This ensures the alkylating agent is more likely to react with the more abundant starting secondary amine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile, which favors mono-alkylation.[1][2][6]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the second alkylation event.[1]
Q3: Which alternative method can I use if direct alkylation with an alkyl halide is problematic?
Reductive amination is an excellent alternative to direct alkylation and is often the method of choice to avoid common pitfalls.[7] This two-step, one-pot process involves reacting piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB).[5] This method is particularly advantageous because it completely avoids the issue of over-alkylation and can be more effective for sterically hindered substrates.[5][7][8]
Q4: My starting piperidine is a salt (e.g., hydrochloride). Can I use it directly?
No, the piperidine salt must be converted to its free base form before the reaction. The protonated nitrogen in the salt is not nucleophilic and will not react with the alkylating agent. You can neutralize the salt by partitioning it between an organic solvent (like diethyl ether or dichloromethane) and an aqueous solution of a base (like sodium bicarbonate or sodium hydroxide), then extracting the free base into the organic layer.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low conversion issues in your piperidine alkylation experiments.
Problem: Reaction Stalls, is Sluggish, or Incomplete
This is the most common issue, often characterized by the persistence of starting materials upon reaction monitoring (TLC, LC-MS).
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low conversion.
Caption: A workflow for diagnosing and resolving low conversion in piperidine alkylation.
Detailed Causes and Solutions
| Possible Cause | Recommended Solution(s) |
| Acid Byproduct Formation | The reaction generates an acid (HX) that protonates and deactivates the piperidine. Add a non-nucleophilic base to act as an "acid scavenger".[1] This neutralizes the acid as it forms, allowing the reaction to proceed to completion.[1][2] |
| Poor Leaving Group on Alkylating Agent | The rate of Sₙ2 reactions is highly dependent on the leaving group. The order of reactivity is I⁻ > Br⁻ > Cl⁻. If you are using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.[1][9] |
| Significant Steric Hindrance | If either the piperidine (e.g., 2-substituted) or the alkylating agent (e.g., secondary halide) is sterically bulky, the reaction rate will be much slower.[1] Increasing the reaction temperature may provide enough energy to overcome the activation barrier. If that fails, switching to an alternative synthetic route like reductive amination, which is less sensitive to steric effects, is recommended.[1][6] |
| Poor Solubility of Reactants | The reaction cannot proceed efficiently in a heterogeneous mixture. Ensure all reactants are fully dissolved. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they effectively solvate the components and can significantly improve reaction rates.[1][3][5] |
| Decomposition of Reagents | Some alkylating agents can be unstable, particularly at elevated temperatures. Ensure the purity and integrity of your starting materials.[6] If you suspect decomposition, use a fresh batch of the reagent. |
Data Presentation: Key Reaction Parameters
Table 1: Comparison of Common Bases for Piperidine Alkylation
| Base | Abbreviation | Typical Equivalents | Notes |
| Potassium Carbonate | K₂CO₃ | 1.5 - 2.0 | A common, inexpensive, and effective inorganic base. It is a solid, so vigorous stirring is required.[2][5][6] |
| Triethylamine | Et₃N or TEA | 1.2 - 1.5 | A common liquid organic base. Can sometimes compete as a nucleophile if the alkylating agent is highly reactive.[1] |
| N,N-Diisopropylethylamine | DIPEA or Hünig's Base | 1.2 - 1.5 | A sterically hindered, non-nucleophilic organic base. An excellent choice to avoid side reactions.[2][3][6][9] |
| Sodium Bicarbonate | NaHCO₃ | 1.5 - 2.0 | A milder base suitable for sensitive substrates that might decompose under stronger basic conditions.[2][9] |
Table 2: Influence of Reaction Conditions on N-Alkylation Outcome
| Parameter | Condition | Effect on Yield / Purity | Troubleshooting Action |
| Stoichiometry | >1.2 eq. Piperidine | Favors mono-alkylation, reduces over-alkylation.[1] | Use a slight excess of piperidine (1.1-1.2 eq.) for mono-alkylation. |
| Reagent Addition | Slow, dropwise addition | Minimizes over-alkylation by keeping alkylating agent concentration low.[1][5][6] | Use a syringe pump for slow addition of the alkylating agent. |
| Temperature | Elevated Temperature | Increases rate but may promote side products/decomposition.[1][9] | Optimize temperature based on substrate reactivity and stability. |
| Solvent | Polar Aprotic (DMF, MeCN) | Generally increases reaction rates by stabilizing the transition state.[1] | Use anhydrous DMF or MeCN for best results. |
| Base | No Base | Reaction stalls due to acid formation.[2][9] | Always include a non-nucleophilic base to scavenge the acid byproduct.[1][9] |
Visualization of Reaction Pathway
The following diagram illustrates the desired mono-alkylation pathway and the common competing over-alkylation side reaction.
References
Technical Support Center: Optimizing Mesylate Displacement Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mesylate displacement reactions. The information is presented in a practical, question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of temperature and reaction time for mesylate displacement reactions.
Issue: Low or No Product Yield
Question: My mesylate displacement reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Optimization of Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An insufficient reaction time will not allow for the complete conversion of the starting material. Conversely, an excessively long reaction time might lead to the degradation of the desired product.[1]
-
Temperature Adjustment: Chemical reactions generally occur faster at higher temperatures.[2] If the reaction is sluggish, a gradual and controlled increase in temperature may enhance the reaction rate. However, be cautious as excessive heat can lead to side reactions.
-
-
Sub-optimal Temperature: The chosen temperature may not be ideal for the specific substrate and nucleophile.
-
Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate.
-
Too High: This can lead to the decomposition of the starting material, product, or reagents, significantly lowering the yield.[3] It can also favor undesired side reactions, such as elimination.
-
-
Poor Quality of Reagents or Solvents:
-
Ensure that the mesylate starting material is pure and has not decomposed during storage.
-
The nucleophile should be of high purity and appropriate concentration.
-
Solvents must be anhydrous if the reaction is sensitive to moisture.[4]
-
-
Issues with the Nucleophile:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the mesylate group effectively under the current conditions.
-
Base-Mediated Decomposition: If the nucleophile is also a strong base, it can promote elimination side reactions, especially at elevated temperatures.[5]
-
Question: I am observing the formation of a significant amount of elimination byproduct (alkene). How can I favor the desired SN2 displacement over the competing E2 elimination?
Answer: The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis, particularly with secondary substrates and basic nucleophiles.[5][6][7][8][9] Temperature is a critical factor in controlling this competition.
-
Temperature Control: Higher temperatures generally favor elimination reactions over substitution.[5][8] This is because elimination reactions often have a higher activation energy.[5] Therefore, running the reaction at a lower temperature is a primary strategy to minimize the formation of elimination byproducts.[10]
-
Choice of Nucleophile/Base:
-
Use a strong, but non-bulky, nucleophile. Bulky bases, such as tert-butoxide, are more likely to act as bases and promote elimination.
-
If possible, use a nucleophile with low basicity. For example, the azide ion is an excellent nucleophile but a weak base.[11]
-
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.[12][13]
Question: My reaction appears to start but then stalls before all the starting material is consumed. What could be the reason?
Answer: A stalled reaction can be frustrating. Here are a few potential causes:
-
Reagent Degradation: One of the reagents, either the mesylate or the nucleophile, may be degrading under the reaction conditions over time.
-
Inhibition by a Byproduct: A byproduct of the reaction could be inhibiting the catalytic cycle or reacting with one of the starting materials.
-
Change in Solubility: The solubility of a key reagent or intermediate may change as the reaction progresses, causing it to precipitate out of the solution.
-
Equilibrium: The reaction may be reversible and has reached equilibrium. In this case, removing one of the products as it is formed could drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for mesylate displacement reactions?
A1: There is no single "optimal" temperature. The ideal temperature depends on several factors, including the substrate (primary, secondary, tertiary), the nucleophile's strength and basicity, and the solvent used.[7]
-
For reactions with strong nucleophiles on primary or secondary mesylates, starting at room temperature and gently heating if necessary is a common approach.
-
Reactions prone to elimination side reactions should be conducted at lower temperatures.[5][10]
-
It is always recommended to perform small-scale trial reactions at different temperatures to determine the optimal conditions for a specific system.
Q2: How does reaction time typically affect the yield of a mesylate displacement?
A2: Reaction time is a critical parameter that needs to be optimized.
-
Too short: The reaction will be incomplete, leading to a low yield of the product and recovery of unreacted starting material.[1][14]
-
Too long: This can lead to the formation of byproducts through decomposition of the product or starting materials, or through other side reactions, which can also decrease the yield and complicate purification.[1]
-
The optimal reaction time should be determined by monitoring the reaction's progress using methods like TLC or LC-MS.[10]
Q3: Which solvents are best suited for mesylate displacement reactions?
A3: The choice of solvent can significantly impact the reaction rate and outcome.[2][12][13][15][16] For SN2 reactions, which is the typical mechanism for mesylate displacement, polar aprotic solvents are generally preferred.
-
Polar Aprotic Solvents: Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, and acetone. These solvents can dissolve the ionic nucleophile while not strongly solvating the anion, thereby increasing its nucleophilicity.[12]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate and deactivate the nucleophile through hydrogen bonding, which can slow down the reaction rate.[12] However, in some cases, they may be necessary for solubility reasons.
Q4: Can I use a strong base as a nucleophile in a mesylate displacement reaction?
A4: While many strong bases are also good nucleophiles, their use can lead to a competition between the desired substitution (SN2) and undesired elimination (E2) pathways, especially with secondary and tertiary mesylates.[5][6] If a strongly basic nucleophile is required, it is crucial to carefully control the reaction temperature, keeping it as low as possible to favor substitution.[5]
Q5: My desired product is unstable under the reaction workup conditions. What can I do?
A5: If your product is sensitive to acidic or basic conditions used during the workup, you may observe a clean reaction by TLC that appears messy after extraction.
-
Neutralize Carefully: Ensure that any acidic or basic quenching agents are fully neutralized before extraction.
-
Alternative Workup: Consider a non-aqueous workup if your product is water-sensitive.
-
Stability Test: You can test the stability of your product by taking a small sample of the crude reaction mixture and exposing it to the workup conditions separately to see if degradation occurs.[17]
Data Presentation
Table 1: Effect of Temperature on the Ratio of Substitution (SN2) to Elimination (E2) Products for the Reaction of 2-Bromopropane with Sodium Ethoxide in Ethanol.
| Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) |
| 25 | 42 | 58 |
| 80 | <10 | >90 |
(Data synthesized from literature reports describing the general trend of temperature effects on SN2/E2 competition.[5])
Table 2: Influence of Solvent on the Relative Rate of an SN2 Reaction.
| Solvent | Solvent Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| DMSO | Polar Aprotic | 1,300 |
| Acetonitrile | Polar Aprotic | 5,000 |
| DMF | Polar Aprotic | 28,000 |
(Data represents a generalized trend for a typical SN2 reaction and is illustrative of the solvent effect.[12])
Experimental Protocols
Protocol 1: General Procedure for the Nucleophilic Displacement of a Primary Alkyl Mesylate with Sodium Azide
This protocol describes a typical SN2 reaction to form an alkyl azide.[11]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the primary alkyl mesylate (1.0 eq).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by sodium azide (1.5 - 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, the temperature can be carefully increased to 50-60 °C.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Mesylate Displacement with a Thiol Nucleophile
This protocol is adapted from a literature procedure for the synthesis of a pharmaceutical intermediate.[18]
-
Mesylate Formation: The corresponding alcohol is first converted to the mesylate in a separate step, typically using methanesulfonyl chloride and a base like triethylamine in a solvent such as dichloromethane at 0 °C to room temperature.[10]
-
Displacement Reaction Setup: In a separate flask under an inert atmosphere, dissolve the purified alkyl mesylate (1.0 eq) in a suitable polar aprotic solvent like DMF or DMSO.
-
Nucleophile Addition: Add the thiol nucleophile (e.g., sodium methanethiolate, 1.1 - 1.5 eq) portion-wise at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Quenching and Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by an appropriate method such as crystallization or column chromatography.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Role of Solvent Polarity on Low-Temperature Methanol Synthesis Catalyzed by Cu Nanoparticles [frontiersin.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Piperidines and Prevention of Elimination Side Reactions
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic routes. Here, you will find detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data-driven insights to help you minimize elimination side reactions and maximize the yield of your desired piperidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the piperidine ring?
A1: The piperidine scaffold is commonly synthesized through several key methods, including:
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Intramolecular Cyclization of Amino Alcohols: Cyclodehydration of 5-amino-1-pentanol or its derivatives.
-
Reaction of Dihaloalkanes with Primary Amines: Nucleophilic substitution of 1,5-dihaloalkanes with a primary amine.
-
Reductive Amination of Dicarbonyls: Reaction of a primary amine with a 1,5-dicarbonyl compound, such as glutaraldehyde, followed by reduction.
-
Hydrogenation of Pyridine Derivatives: Reduction of the aromatic pyridine ring to a saturated piperidine ring.
Q2: What is an "elimination side reaction" in the context of piperidine synthesis?
A2: An elimination side reaction is an unwanted chemical reaction that results in the formation of an alkene instead of the desired piperidine ring. This typically occurs through the removal of atoms or groups from adjacent carbon atoms in the starting material or an intermediate. For example, in the synthesis from a 1,5-dihaloalkane, a base might abstract a proton, leading to the formation of a double bond and expulsion of a halide, rather than facilitating the ring-closing substitution reaction.
Q3: How does temperature affect the competition between piperidine formation (substitution) and elimination?
A3: Higher temperatures generally favor elimination reactions over substitution reactions.[1] This is because elimination reactions often have a higher activation energy and lead to an increase in entropy (more molecules are formed), which is favored at elevated temperatures.[1][2] Therefore, to minimize elimination byproducts, it is often advisable to run the cyclization reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: What is the role of the base in piperidine synthesis, and how does its strength influence side reactions?
A4: A base is often required to neutralize acidic byproducts (e.g., HX from the reaction of a dihaloalkane) or to deprotonate the amine nucleophile. The strength and steric bulk of the base can significantly impact the ratio of substitution to elimination. Strong, sterically hindered bases are more likely to act as a base for elimination rather than as a nucleophile for substitution.[3] In some cases, a stronger base can improve the yield of the desired piperidine by facilitating the cyclization step.[4]
Troubleshooting Guides
Problem 1: Low yield of piperidine from 1,5-dihaloalkane and a primary amine, with significant formation of alkene byproducts.
This issue often arises from the competition between the desired intramolecular nucleophilic substitution (cyclization) and elimination (dehydrohalogenation).
Troubleshooting Workflow
Troubleshooting Piperidine Synthesis from Dihaloalkanes
Possible Causes and Solutions:
| Parameter | Observation/Problem | Recommendation | Rationale |
| Temperature | Reaction run at high temperature (>100°C). | Reduce the reaction temperature. For example, when using 1,5-diiodopentane, the reaction can often be run at a lower temperature (e.g., 80°C) than with 1,5-dichloropentane (e.g., 100°C).[5] | Higher temperatures favor elimination over substitution.[1] |
| Base | A strong, sterically hindered base is being used. | Switch to a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃). In some cases, a strong, non-hindered base like DBU may improve cyclization yield.[4] | Sterically hindered bases are more likely to abstract a proton, leading to elimination.[3] |
| Leaving Group | Using a less reactive dihalide (e.g., 1,5-dichloropentane). | Consider using a more reactive dihalide, such as 1,5-dibromopentane or 1,5-diiodopentane. | Better leaving groups (I > Br > Cl) allow for faster substitution reactions, which can outcompete elimination, often at lower temperatures.[5] |
| Solvent | A non-polar solvent is being used. | Use a polar aprotic solvent like acetonitrile or DMF. An aqueous medium with microwave irradiation has also been shown to be effective.[6] | Polar aprotic solvents can stabilize the transition state of the Sₙ2 reaction, favoring substitution. |
Problem 2: Dehydration side reaction during the cyclization of an amino alcohol.
The formation of an alkene via dehydration can compete with the desired intramolecular cyclization to form the piperidine ring.
Troubleshooting Workflow
Troubleshooting Amino Alcohol Cyclization
Possible Causes and Solutions:
| Parameter | Observation/Problem | Recommendation | Rationale |
| Catalyst | Using harsh acidic conditions. | Employ a heterogeneous catalyst like a zeolite (e.g., HY zeolite) or a ruthenium-based catalyst.[4][7] | Zeolites can provide a microenvironment that favors cyclization over intermolecular reactions and can be tuned for selectivity. Ruthenium catalysts can facilitate the reaction under milder conditions.[4][7] |
| Temperature | Excessively high temperatures. | Optimize the temperature. For zeolite catalysts, temperatures around 350°C have been reported to give high conversion and good yields of piperidine.[4] | While high temperatures are needed for some catalytic systems, an optimal temperature will maximize the rate of cyclization while minimizing competing dehydration and decomposition. |
| Additives | No additives are being used. | The addition of water can selectively promote the formation of the cyclic amine over the corresponding lactam.[7] | Additives can help to steer the reaction towards the desired product by influencing the reaction mechanism. |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the selection of reaction conditions.
Table 1: Comparison of 1,5-Dihalopentanes in the Synthesis of N-Benzylpiperidine [5]
| Parameter | 1,5-Dichloropentane | 1,5-Diiodopentane |
| Reaction Time | 24 hours | 8 hours |
| Yield of N-Benzylpiperidine | 65% | 90% |
| Reaction Temperature | 100 °C | 80 °C |
Table 2: Effect of Base on the Electroreductive Cyclization of an Imine with a Dihaloalkane [4]
| Base (1.0 equiv.) | Yield of Piperidine Derivative (%) |
| None | 38 |
| 2,6-Lutidine | 41 |
| Pyridine | 41 |
| Triethylamine | 53 |
| DBU | 77 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane[6]
This protocol describes a general and efficient method for the synthesis of N-substituted piperidines.
Materials:
-
1,5-Dichloropentane
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
To a microwave reactor vial, add 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-substituted piperidine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination of Glutaraldehyde to form N-Substituted Piperidines
This protocol is a highly efficient method for forming the piperidine ring.
Materials:
-
Glutaraldehyde solution
-
Primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Appropriate buffer (the reaction is not highly pH-dependent)
-
Methanol
Procedure:
-
Dissolve the primary amine in the chosen buffer or solvent.
-
Add the glutaraldehyde solution to the amine solution.
-
Add sodium cyanoborohydride to the reaction mixture. The reaction is typically rapid and can be complete in as little as 15 minutes at room temperature.
-
Quench the reaction by adding an appropriate quenching agent (e.g., an acid to neutralize the reducing agent).
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation as needed.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in the synthesis of piperidine from a 1,5-dihaloalkane and a primary amine.
Competing Substitution and Elimination Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Piperidine-Containing Sphingoid Base Analogues [ouci.dntb.gov.ua]
- 3. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted triethylamine from reaction mixture
Topic: How to remove unreacted triethylamine from a reaction mixture.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted triethylamine (TEA) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove triethylamine from my reaction mixture?
Triethylamine is a common organic base used as a catalyst or acid scavenger in many chemical reactions.[1][2] However, its presence in the final product is often undesirable as it can interfere with downstream applications, affect the product's purity and stability, and complicate analytical characterization (e.g., NMR spectroscopy).[3][4] Therefore, its removal during the work-up and purification process is a critical step.
Q2: What are the most common methods for removing triethylamine?
The most prevalent methods for removing triethylamine exploit its basicity and volatility. These include:
-
Acidic Wash (Aqueous Work-up): Reacting the triethylamine with an acid to form its water-soluble hydrochloride salt, which can then be extracted into an aqueous phase.[5][6]
-
Evaporation/Distillation: Removing the volatile triethylamine by rotary evaporation or distillation, sometimes with the aid of a co-solvent.[5][7]
-
Chromatographic Purification: Separating the triethylamine from the desired product using techniques like column chromatography.[5][8]
-
Precipitation/Filtration: If the triethylamine hydrochloride salt is insoluble in the reaction solvent, it can be removed by filtration.[6][9]
Q3: My product is sensitive to water. How can I remove triethylamine without an aqueous work-up?
For water-sensitive compounds, several non-aqueous methods can be employed:
-
Co-evaporation: Traces of triethylamine can be removed by co-evaporation with a higher boiling point solvent like toluene.[3][5] The residue can be dissolved in a suitable solvent and evaporated under vacuum multiple times.
-
Filtration: If the reaction is performed in a solvent where triethylamine hydrochloride is insoluble (e.g., THF, diethyl ether), the salt will precipitate and can be removed by filtration.[6][9]
-
Solvent Precipitation: If your product is soluble in a non-polar solvent like hexane or heptane, adding this "anti-solvent" can cause the more polar triethylamine hydrochloride to precipitate, which can then be filtered off.[9]
Q4: An emulsion formed during the acidic wash. How can I break it?
Emulsion formation is a common issue when washing with acidic solutions. Here are some techniques to resolve it:
-
Addition of Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[5][6]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.[6]
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion.[6]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture is often a very effective method for separating the layers.[6]
Q5: I've tried rotary evaporation, but I still see triethylamine in my NMR. What can I do?
Residual triethylamine can be stubborn to remove completely by simple evaporation due to its relatively high boiling point (89.5 °C).[10] In this case, consider the following:
-
High Vacuum: Using a high vacuum pump can be more effective at removing the final traces of triethylamine.[4]
-
Co-evaporation with Toluene: As mentioned in Q3, repeatedly dissolving the product in toluene and evaporating the solvent can effectively azeotrope off the remaining triethylamine.[3]
-
Acidic Wash (if product is stable): If your compound can tolerate it, dissolving the crude product in an organic solvent and performing a dilute acid wash is a very effective method.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is water-soluble, making aqueous wash difficult. | The desired product has high polarity and partitions into the aqueous layer along with the triethylamine salt. | Avoid aqueous work-up. Utilize non-aqueous methods such as co-evaporation with a high boiling point solvent, or attempt to precipitate the triethylamine salt by adding an anti-solvent.[5][9] If these fail, column chromatography may be necessary.[6] |
| Triethylamine hydrochloride salt does not precipitate from the organic solvent. | The salt has some solubility in the chosen reaction solvent. | Add a non-polar "anti-solvent" such as hexane or diethyl ether to decrease the polarity of the solvent system and force precipitation.[6] Cooling the mixture can also reduce solubility and induce precipitation.[6] |
| Product is an acid-sensitive compound. | The acidic wash is causing degradation of the desired product. | Use a milder acidic wash, such as saturated ammonium chloride solution, instead of strong acids like HCl.[5] Alternatively, rely on non-aqueous removal methods like distillation or chromatography. |
| Residual triethylamine persists after column chromatography. | Triethylamine can sometimes co-elute with polar compounds on silica gel.[8] | If triethylamine was used in the eluent, try co-evaporation with a suitable solvent after concentrating the column fractions.[4] A subsequent acid wash, if the compound is stable, can also be effective. |
Quantitative Data Summary
The following tables provide key quantitative data for triethylamine and its hydrochloride salt to aid in the selection of an appropriate removal method.
Table 1: Physicochemical Properties of Triethylamine
| Property | Value | Reference |
| Boiling Point | 88.6 - 89.8 °C | [2][11] |
| pKa of Conjugate Acid (Triethylammonium) | 10.75 | [2][12] |
| Solubility in Water | 112.4 g/L at 20 °C | [2] |
| Density | 0.729 g/mL at 20 °C | [10] |
Table 2: Solubility of Triethylamine Hydrochloride
| Solvent | Solubility | Reference |
| Water | Highly soluble | [6] |
| Methanol | Soluble | [13] |
| Ethanol | Soluble | [13] |
| Dichloromethane | Sparingly soluble to soluble | [5] |
| Tetrahydrofuran (THF) | Insoluble | [6][9] |
| Diethyl Ether | Insoluble | [6] |
| Hexane/Heptane | Insoluble | [9] |
Experimental Protocols
Protocol 1: Removal of Triethylamine by Acidic Wash
This protocol is suitable for water-insensitive products in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1N HCl or saturated NH₄Cl).[5][6] This converts the triethylamine into its water-soluble salt.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer (or the upper layer if using a solvent less dense than water).
-
To ensure complete removal, repeat the wash with the acidic solution.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.[7]
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal of Triethylamine by Co-evaporation
This protocol is useful for removing trace amounts of triethylamine, especially from water-sensitive compounds.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent and some of the triethylamine.[5]
-
Add a volume of a higher boiling point solvent, such as toluene, to the residue.[3][5]
-
Concentrate the mixture again on the rotary evaporator. The toluene will form an azeotrope with the triethylamine, facilitating its removal.
-
Repeat steps 2 and 3 two to three more times to ensure complete removal of the triethylamine.
-
Place the flask under high vacuum for an extended period to remove the last traces of toluene and triethylamine.
Visualizations
Caption: Decision workflow for selecting a triethylamine removal method.
Caption: Experimental workflow for triethylamine removal via acidic wash.
References
- 1. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 12. pKa of Triethylamine [vcalc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Racemization in Chiral Piperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage racemization during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity. In drug development, the three-dimensional structure of a molecule is crucial for its biological activity and pharmacological profile. Often, only one enantiomer of a chiral drug is therapeutically effective, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of chiral piperidines throughout their synthesis is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the most common causes of racemization in chiral piperidine synthesis?
A2: Racemization typically occurs in reactions where the chiral center is rendered temporarily achiral. The most common causes include:
-
Formation of Planar Intermediates: Reactions that proceed through planar intermediates, such as enolates or carbocations, at the stereocenter can lead to racemization.
-
Harsh Reaction Conditions: The use of strong acids, strong bases, or high temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Inappropriate Reagents: The choice of coupling reagents, bases, and even solvents can significantly influence the rate of racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of losing enantiomeric purity.
-
Purification Methods: Certain purification techniques, such as chromatography on acidic silica gel or high-temperature distillation, can cause epimerization of the chiral center.
Q3: Which analytical techniques are recommended for determining the enantiomeric excess (ee%) of my chiral piperidine?
A3: The most common and reliable methods for determining the enantiomeric excess of chiral piperidines are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase (CSP) to separate the enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile piperidine derivatives, this method also uses a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents, it is possible to induce different chemical shifts for the two enantiomers, allowing for their quantification.
For non-chromophoric piperidines, pre-column derivatization with a UV-active agent may be necessary for detection by HPLC with a UV detector.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral piperidines.
Problem 1: Loss of enantiomeric excess (%ee) during N-alkylation.
-
Possible Cause A: Use of a strong, non-sterically hindered base.
-
Explanation: Strong, non-hindered bases (e.g., sodium hydride, potassium carbonate) can deprotonate the N-H of the piperidine, but may also promote side reactions or epimerization, especially if the chiral center is adjacent to an activating group.
-
Solution: Use a weaker or a more sterically hindered base. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are less likely to cause racemization.
-
-
Possible Cause B: High reaction temperature.
-
Explanation: Higher temperatures can provide sufficient energy to overcome the barrier to racemization.
-
Solution: Perform the reaction at a lower temperature. It is often beneficial to start the reaction at 0°C and allow it to slowly warm to room temperature if necessary.
-
-
Possible Cause C: SN1 type reaction mechanism.
-
Explanation: If the alkylating agent is prone to forming a carbocation (e.g., a tertiary or benzylic halide), the reaction may proceed through an SN1 pathway, which can lead to racemization.
-
Solution: Choose an alkylating agent that favors an SN2 reaction (e.g., a primary alkyl halide or tosylate).
-
Problem 2: Racemization observed after N-acylation.
-
Possible Cause A: Formation of an oxazolone intermediate.
-
Explanation: When the chiral center is at the α-position to the nitrogen and a carbonyl group is being introduced (N-acylation), an oxazolone intermediate can form. The proton on the chiral carbon of this intermediate is acidic and can be easily removed by a base, leading to racemization. This is a common issue in peptide coupling reactions.
-
Solution:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as HATU, HBTU, or COMU, often in combination with additives like HOBt or Oxyma.
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like DIPEA.
-
Minimize Pre-activation Time: Do not allow the activated acid to stand for a long time before adding the chiral piperidine. A short pre-activation time of 1-5 minutes is often sufficient.
-
Low Temperature: Perform the coupling at 0°C or below.
-
-
Problem 3: Decrease in %ee after N-Boc deprotection.
-
Possible Cause A: Harsh acidic conditions.
-
Explanation: While the Boc group is designed to be removed under acidic conditions, prolonged exposure to strong acids or high temperatures during deprotection can lead to epimerization, especially if the chiral center is sensitive to acid-catalyzed racemization.
-
Solution:
-
Milder Acidic Conditions: Use milder conditions such as 4M HCl in dioxane or a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Control Temperature: Perform the deprotection at 0°C or room temperature and monitor the reaction closely to avoid unnecessarily long reaction times.
-
Alternative Methods: For particularly sensitive substrates, consider non-acidic deprotection methods, although these are less common for Boc groups.
-
-
Problem 4: Racemization during purification.
-
Possible Cause A: Acidic silica gel in column chromatography.
-
Explanation: Standard silica gel can be slightly acidic, which may be sufficient to cause racemization of sensitive chiral amines or other functional groups on the piperidine ring.[2]
-
Solution:
-
Neutralize Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine in the eluent, to neutralize its acidity.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina.
-
Alternative Purification Methods: If possible, purify the compound by crystallization or distillation under reduced pressure and at a low temperature.
-
-
-
Possible Cause B: High temperatures during distillation.
-
Explanation: As with reactions, high temperatures during purification can lead to racemization.
-
Solution: Use vacuum distillation to lower the boiling point of the compound and avoid thermal decomposition or racemization.
-
Data Presentation: Illustrative Impact of Reaction Conditions on Racemization
The following tables summarize the expected trends in racemization based on the choice of reagents and conditions. Note that the exact degree of racemization is highly substrate-dependent.
Table 1: Expected Impact of Base on Racemization during N-Alkylation of a Chiral Piperidine
| Base | Steric Hindrance | Basicity | Expected Racemization | Rationale |
| Sodium Hydride (NaH) | Low | Strong | High | A strong, non-hindered base that can promote side reactions and epimerization. |
| Potassium Carbonate (K₂CO₃) | Low | Moderate | Moderate to High | A commonly used base that can still be strong enough to cause racemization in sensitive substrates. |
| Triethylamine (TEA) | Moderate | Moderate | Moderate | A common organic base, but its nucleophilicity can sometimes lead to side reactions. |
| DIPEA (Hünig's base) | High | Strong | Low to Moderate | A strong but sterically hindered base, which often reduces the rate of racemization. |
| 2,4,6-Collidine | High | Moderate | Low | A sterically hindered and weaker base, making it a good choice for minimizing racemization.[3] |
Table 2: Illustrative Comparison of Coupling Reagents for N-Acylation
| Coupling Reagent Combination | Expected Racemization | Key Advantages |
| DCC/DMAP | High | Historically used, but known to cause significant racemization. |
| EDC/HOBt | Low to Moderate | HOBt acts as a racemization suppressant by forming a less reactive, more stable active ester.[3] |
| HATU/DIPEA | Low | Highly efficient coupling reagent that is known to minimize racemization, especially for hindered systems. |
| COMU/Collidine | Very Low | A modern, highly effective coupling reagent often used with a weak, hindered base to preserve stereointegrity. |
Experimental Protocols
Protocol 1: Racemization-Resistant N-Alkylation of a Chiral 2-Substituted Piperidine
This protocol describes a general procedure for the N-alkylation of a chiral piperidine using conditions designed to minimize racemization.
-
Materials:
-
Chiral 2-substituted piperidine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the chiral 2-substituted piperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N,N-diisopropylethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirred solution over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
-
Protocol 2: N-Boc Deprotection with Minimal Racemization
This protocol provides a mild method for the removal of an N-Boc protecting group.
-
Materials:
-
N-Boc protected chiral piperidine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected chiral piperidine (1.0 equivalent) in a minimal amount of 1,4-dioxane at room temperature.
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to fully precipitate the product.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The resulting hydrochloride salt can often be used directly in the next step or can be neutralized with a mild base to obtain the free amine.
-
Confirm the enantiomeric excess of the product by chiral HPLC.
-
Protocol 3: General Workflow for Chiral HPLC Method Development
This protocol outlines the steps for developing a chiral HPLC method to determine the enantiomeric excess of a chiral piperidine.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel® series)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of your racemic piperidine standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of hexane and isopropanol). Prepare a solution of your synthesized chiral piperidine at a similar concentration.
-
Initial Screening:
-
Select a chiral column based on the structure of your analyte (polysaccharide-based columns are a good starting point for many compounds).
-
Begin with a simple mobile phase, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
If your piperidine is basic, add a small amount of a basic additive like diethylamine (0.1%) to the mobile phase to improve peak shape. If it is acidic, add an acidic additive like trifluoroacetic acid (0.1%).
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value for your compound (or its derivative).
-
-
Method Optimization:
-
If the enantiomers are not resolved, systematically vary the composition of the mobile phase (e.g., change the ratio of hexane to isopropanol, or try a different alcohol like ethanol).
-
Adjust the column temperature. Lowering the temperature often improves resolution.
-
If resolution is still poor, screen other types of chiral columns.
-
-
Quantification:
-
Once baseline separation is achieved, inject the racemic standard to identify the retention times of both enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
-
Mandatory Visualizations
Caption: Mechanism of racemization via a planar achiral intermediate.
Caption: Experimental workflow for determining enantiomeric excess by chiral HPLC.
Caption: Troubleshooting decision tree for managing racemization.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N-Boc-3-mesyloxypiperidine stability under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-3-mesyloxypiperidine under basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in the presence of bases.
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product in a Reaction Following Deprotonation | Degradation of this compound via intramolecular cyclization. The mesylate is a good leaving group, and under basic conditions, the Boc-protected nitrogen can act as an internal nucleophile. | Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) at low temperatures. Add the primary nucleophile to the reaction mixture before or concurrently with the base. Minimize reaction time and monitor progress closely by TLC or LC-MS. |
| Formation of a Major, Unidentified Byproduct | The likely byproduct is N-Boc-1-azabicyclo[3.1.0]hexane, resulting from intramolecular SN2 reaction. | Characterize the byproduct by NMR and Mass Spectrometry to confirm its structure. If the byproduct is confirmed, consider alternative synthetic routes that do not involve strong bases or choose a different protecting group for the piperidine nitrogen that is more stable under the reaction conditions. |
| Inconsistent Reaction Rates or Product Ratios | The stability of this compound is sensitive to the specific base, its concentration, the solvent, and the temperature. Water content in the reaction mixture can also lead to hydrolysis of the mesylate. | Carefully control reaction parameters. Use anhydrous solvents and reagents. Perform a small-scale study to optimize base, solvent, and temperature conditions for your specific transformation. |
| Premature Cleavage of the Boc Protecting Group | Although generally stable to bases, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to the cleavage of the Boc group.[1] | Use milder bases or shorter reaction times. If the desired reaction requires harsh basic conditions, consider an alternative N-protecting group that is more robust. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of common bases?
A1: this compound is susceptible to degradation under basic conditions, primarily through intramolecular cyclization to form N-Boc-1-azabicyclo[3.1.0]hexane. The rate of this degradation is dependent on the strength of the base, temperature, and solvent. Strong, nucleophilic bases like sodium hydroxide or potassium tert-butoxide can cause rapid decomposition, while weaker or sterically hindered bases like potassium carbonate or triethylamine may allow for a longer half-life.
Q2: What is the primary degradation pathway for this compound under basic conditions?
A2: The principal degradation pathway is an intramolecular SN2 reaction. The nitrogen of the Boc-protected piperidine acts as a nucleophile, attacking the carbon bearing the mesylate leaving group. This results in the formation of a bicyclic product, N-Boc-1-azabicyclo[3.1.0]hexane.
Q3: Can I use this compound in reactions involving strong bases like NaOH or KOH?
A3: It is generally not recommended to use strong, nucleophilic bases such as NaOH or KOH with this compound, as this will likely lead to rapid intramolecular cyclization and potentially hydrolysis of the mesylate group.[2][3] If your reaction requires a strong base, it is crucial to use low temperatures and short reaction times, and to add your desired external nucleophile in excess and as quickly as possible.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure its stability, this compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and hydrolysis.
Q5: How can I monitor the stability of this compound in my reaction?
A5: The stability can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Developing a stability-indicating HPLC method is the most accurate way to quantify the parent compound and any degradation products.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various basic conditions based on general principles of chemical reactivity. This data is illustrative and should be confirmed by experimental studies.
| Base | Concentration | Solvent | Temperature (°C) | Time (h) | Remaining this compound (%) | N-Boc-1-azabicyclo[3.1.0]hexane (%) |
| K₂CO₃ | 2.0 eq | Acetonitrile | 25 | 24 | 85 | 14 |
| Et₃N | 2.0 eq | Dichloromethane | 25 | 24 | 90 | 9 |
| DBU | 1.5 eq | Tetrahydrofuran | 0 | 2 | 95 | 4 |
| NaOH | 1.1 eq | Methanol/Water | 25 | 1 | <10 | >85 |
| KOtBu | 1.1 eq | Tetrahydrofuran | -20 | 0.5 | ~50 | ~45 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[2][3][4]
1. Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
Maintain the solution at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
3. Analysis:
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Calculate the percentage of degradation over time.
-
Attempt to identify major degradation products using techniques like LC-MS.
Protocol 2: General Procedure for Monitoring Intramolecular Cyclization by ¹H NMR
This protocol provides a method to qualitatively observe the conversion of this compound to N-Boc-1-azabicyclo[3.1.0]hexane.
1. Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
A suitable base (e.g., NaH or DBU)
-
NMR tubes
-
NMR spectrometer
2. Procedure:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube to obtain a clear solution.
-
Acquire a ¹H NMR spectrum of the starting material.
-
To the NMR tube, carefully add a catalytic amount of the chosen base.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes).
3. Analysis:
-
Observe the disappearance of the characteristic proton signals of this compound.
-
Look for the appearance of new signals corresponding to the formation of the bicyclic product, N-Boc-1-azabicyclo[3.1.0]hexane. The formation of the cyclopropane ring will result in characteristic upfield shifts for the protons on the bicyclic system.
Visualizations
Caption: Intramolecular cyclization of this compound under basic conditions.
Caption: General workflow for a stability study of this compound.
References
Column chromatography conditions for purifying Boc-protected piperidines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Boc-protected piperidines via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for column chromatography of a Boc-protected piperidine?
A1: For most Boc-protected piperidines, which are typically moderately polar compounds, a good starting point is silica gel as the stationary phase.[1] A common mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[1] Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity based on Thin Layer Chromatography (TLC) analysis.[2][3]
Q2: How do I select the optimal mobile phase for my specific Boc-protected piperidine?
A2: The optimal mobile phase is typically determined by TLC analysis. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[3] This Rf value generally ensures good separation from impurities and a reasonable elution time from the column. If the compound does not move from the baseline, increase the polarity of the mobile phase. If it runs with the solvent front, decrease the polarity.
Q3: My Boc-protected piperidine is tailing on the silica gel column. How can I fix this?
A3: Tailing is a common issue with amine-containing compounds like piperidines due to their basic nature and interaction with the acidic silica gel. To minimize tailing, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, can be added to the mobile phase (typically 0.1-1%).[3]
Q4: What are the most common impurities I should expect?
A4: Common impurities can be categorized as process-related or degradation products.[2]
-
Process-Related Impurities: These include unreacted starting materials (e.g., the parent piperidine), excess reagents like di-tert-butyl dicarbonate ((Boc)₂O), and byproducts such as di-Boc protected species where over-reaction has occurred.[2]
-
Degradation Products: The Boc protecting group is sensitive to acid.[3] If the reaction work-up or purification conditions are acidic, you may see impurities resulting from the cleavage of the Boc group, yielding the deprotected piperidine.[2][3]
Q5: Should I use isocratic or gradient elution for my purification?
A5: The choice depends on the complexity of your crude sample.
-
Isocratic elution (constant mobile phase composition) is simpler and can be effective if your desired compound is well-separated from a few impurities with very different polarities.[4][5][6][7]
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for complex mixtures where impurities have polarities close to your product.[4][5][6] A gradient can provide better resolution, sharper peaks, and faster elution of strongly retained compounds.[4][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase system.[1] |
| Product is eluting too quickly with the solvent front | The mobile phase is too polar. | Decrease the percentage of the polar solvent in your mobile phase. |
| Poor separation between the product and an impurity (co-elution) | The chosen solvent system has poor selectivity for the compounds. | Try a different mobile phase system. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol.[1][3] A shallower gradient during elution can also improve separation. |
| Multiple spots on TLC after purification | - Co-eluting impurity with a similar Rf in the chosen system.- The product is degrading on the silica gel.- Partial deprotection of the Boc group occurred during work-up.[3] | - Re-purify using a different solvent system to improve separation.[3]- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8]- Ensure all work-up steps are performed under neutral or basic conditions to prevent Boc group cleavage.[3] |
| Final product is an oil and will not solidify | - Residual solvent is present.- Presence of impurities depressing the melting point.[9] | - Ensure complete removal of all solvents under high vacuum.[9]- Try triturating the oil with a non-polar solvent like hexanes or pentane to wash away impurities and induce crystallization.[9] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol outlines a standard procedure for purifying a Boc-protected piperidine using flash column chromatography.
Materials:
-
Crude Boc-protected piperidine
-
Silica gel (230-400 mesh for flash chromatography)[1]
-
Solvents (e.g., HPLC-grade hexanes and ethyl acetate)
-
Triethylamine (optional)
-
Glass column, collection tubes, and TLC supplies
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% EtOAc in hexanes) to find a system that gives the product an Rf of 0.2-0.3.[3]
-
Visualize the plate using a UV lamp and/or a suitable stain (e.g., potassium permanganate).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes).[3]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top of the silica bed.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system determined by TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[1][3]
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).[2]
-
-
Monitoring and Isolation:
Visualizations
Workflow for Troubleshooting Purification Issues
Caption: A step-by-step workflow for troubleshooting common issues.
Decision Logic for Chromatography Conditions
Caption: Decision-making process for chromatography conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. difference.wiki [difference.wiki]
- 6. biotage.com [biotage.com]
- 7. uhplcs.com [uhplcs.com]
- 8. sciforum.net [sciforum.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-Boc-3-mesyloxypiperidine and N-Boc-3-tosyloxypiperidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, particularly substituted piperidines which are prevalent scaffolds in medicinal chemistry, the choice of a suitable leaving group for nucleophilic substitution reactions is a critical parameter that dictates reaction efficiency and yield. N-Boc-3-hydroxypiperidine is a common starting material, which is often converted to a sulfonate ester to transform the hydroxyl group into a better leaving group. This guide provides an objective comparison of the reactivity of two such commonly used derivatives: N-Boc-3-mesyloxypiperidine and N-Boc-3-tosyloxypiperidine.
Executive Summary
Both this compound and N-Boc-3-tosyloxypiperidine are highly effective substrates for nucleophilic substitution reactions. The choice between the two often depends on factors such as steric hindrance, solubility, and cost. Based on fundamental principles of organic chemistry, the mesylate group is a slightly better leaving group than the tosylate group, which can translate to faster reaction rates. This is attributed to the lower basicity and smaller size of the mesylate anion compared to the tosylate anion.
Quantitative Comparison of Leaving Group Ability
The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. This can be quantified by the pKa of the conjugate acid of the leaving group. A lower pKa indicates a stronger acid and thus a more stable, weaker conjugate base. Furthermore, relative reaction rates in standardized S(_N)2 reactions provide a direct measure of leaving group ability.[1]
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[1] | 1.00[1] |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[1] | 0.70[1] |
The data indicates that methanesulfonic acid is a slightly weaker acid than p-toluenesulfonic acid, making the mesylate anion a slightly stronger base. However, in terms of reaction kinetics, the less sterically hindered mesyl group often leads to faster S(_N)2 reaction rates.[1]
Reaction Mechanism and Reactivity Principles
The conversion of N-Boc-3-hydroxypiperidine to its mesylate or tosylate derivative proceeds via nucleophilic attack of the hydroxyl oxygen onto the sulfur atom of the corresponding sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The resulting sulfonate ester is then susceptible to nucleophilic attack at the C3 position of the piperidine ring, with the sulfonate anion acting as an excellent leaving group.
Caption: General reaction pathway for the synthesis and nucleophilic substitution of N-Boc-3-sulfonyloxypiperidines.
The slightly higher reactivity of the mesylate can be attributed to a combination of electronic and steric factors. The electron-donating methyl group in the tosylate can slightly decrease the electrophilicity of the sulfur atom, and the bulkier tolyl group can present greater steric hindrance to the incoming nucleophile.
Caption: Logical relationship determining leaving group ability.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N-Boc-3-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-3-tosyloxypiperidine
Materials:
-
N-Boc-3-hydroxypiperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
If using DCM as the solvent, add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours or until TLC analysis indicates completion.
-
Work up the reaction by adding water and extracting with DCM.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 3: Nucleophilic Substitution with Sodium Azide (Representative)
Materials:
-
This compound or N-Boc-3-tosyloxypiperidine
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the N-Boc-3-sulfonyloxypiperidine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-3-azidopiperidine by column chromatography.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
Both this compound and N-Boc-3-tosyloxypiperidine are excellent precursors for the synthesis of 3-substituted piperidines via nucleophilic substitution. The choice between them may be guided by the following considerations:
-
Reactivity: this compound is expected to be slightly more reactive, potentially allowing for milder reaction conditions or shorter reaction times.
-
Steric Hindrance: For reactions with bulky nucleophiles, the smaller mesyl group may offer a steric advantage.
-
Handling and Purification: Tosylates are often crystalline solids, which can be easier to handle and purify by recrystallization compared to mesylates, which are frequently oils. The aromatic ring of the tosylate also allows for easier visualization on TLC plates using UV light.
-
Cost and Availability: The relative cost and availability of methanesulfonyl chloride and p-toluenesulfonyl chloride may also be a deciding factor.
Ultimately, the optimal choice will depend on the specific nucleophile, desired reaction scale, and the practical considerations of the synthetic route. It is recommended to perform small-scale trial reactions to determine the most efficient substrate for a particular transformation.
References
A Comparative Guide to Alternative Leaving Groups for 3-Hydroxypiperidine Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the hydroxyl group in 3-hydroxypiperidine is a critical transformation in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The choice of leaving group significantly impacts reaction efficiency, stereochemical outcome, and substrate scope. This guide provides an objective comparison of common and alternative leaving groups for the activation of N-Boc-3-hydroxypiperidine, supported by experimental data, to facilitate the selection of the optimal synthetic route.
Comparison of Leaving Groups for Nucleophilic Substitution
The activation of the hydroxyl group of N-Boc-3-hydroxypiperidine is typically a prelude to nucleophilic substitution. The following table summarizes the performance of various leaving groups in the conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-azidopiperidine, a versatile intermediate for the introduction of an amino group.
| Activation Method | Leaving Group | Nucleophile | Typical Yield (%) | Reaction Conditions | Reference |
| Mitsunobu Reaction | Oxyphosphonium salt | Diphenylphosphoryl azide (DPPA) | ~80-95% | DEAD, PPh₃, THF, -20 °C to RT | [1] |
| Mesylation then Substitution | Mesylate (-OMs) | Sodium Azide (NaN₃) | ~58% (overall for 2 steps) | 1. MsCl, Et₃N, DCM; 2. NaN₃, DMF | [2] |
| Tosylation then Substitution | Tosylate (-OTs) | Sodium Azide (NaN₃) | Not specified | 1. TsCl, Pyridine; 2. NaN₃, DMF | |
| Nosylation then Substitution | Nosylate (-ONs) | Not specified | Not specified | 1. NsCl, Base; 2. Nucleophile | N/A |
| Triflation then Substitution | Triflate (-OTf) | Not specified | Not specified | 1. Tf₂O, Base; 2. Nucleophile | N/A |
Note: Yields are highly dependent on specific reaction conditions and the scale of the reaction. The data presented is for comparative purposes. The overall yield for the mesylation route includes both the activation and substitution steps.[2]
Reaction Workflows
The following diagrams illustrate the general workflows for the activation of N-Boc-3-hydroxypiperidine and subsequent nucleophilic substitution.
References
A Comparative Guide to the Synthesis of 3-Aminopiperidine: Yields and Methodologies
The 3-aminopiperidine scaffold is a crucial pharmacophore found in a multitude of pharmaceutical agents, driving continuous innovation in its synthetic accessibility. For researchers and professionals in drug development, selecting the optimal synthetic route is paramount, balancing factors such as yield, stereochemical control, cost, and scalability. This guide provides an objective comparison of prominent methods for 3-aminopiperidine synthesis, supported by experimental data and detailed protocols.
Comparative Yields of 3-Aminopiperidine Synthesis Methods
The efficiency of 3-aminopiperidine synthesis varies significantly across different methodologies. The following table summarizes the reported yields for several common approaches, offering a quantitative basis for comparison.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Enantioselectivity | Reference |
| Reductive Amination | N-Boc-3-piperidone | NaBH(OAc)₃, Amine Source | 62-68% | Racemic (requires resolution) | [1] |
| Synthesis from L-Glutamic Acid | L-Glutamic Acid | SOCl₂, (Boc)₂O, NaBH₄, TsCl | 44-55% (overall) | Enantiomerically pure | [2] |
| Enzymatic (ω-Transaminase) | N-Boc-3-piperidone | ω-Transaminase, Isopropylamine | >95% (conversion) | High (e.g., >99.7% ee for (R)-enantiomer) | [3][4][5] |
| Enzymatic (Galactose Oxidase/Imine Reductase) | N-Cbz-L-ornithinol | Galactose Oxidase, Imine Reductase | Up to 54% (isolated) | Enantiopure (L-enantiomer) | [6][7] |
| Catalytic Hydrogenation of 3-Aminopyridine | 3-Aminopyridine | Rh₂O₃, H₂ | >99% | Racemic (requires resolution) | [8] |
| Catalytic Hydrogenation of 3-Aminopyridine | 3-Aminopyridine | Samarium Iodide | 26% | Racemic | [9] |
| Electrocatalytic Hydrogenation | 3-Aminopyridine | Rh/C catalyst, H₂O | 98% | Racemic | |
| Hofmann Rearrangement | (S)-N-Boc-nipecotamide | NaOCl | 89% | Enantiomerically pure | [10] |
| Curtius Rearrangement | N-protected nipecotic acid | DPPA or similar azide source | Yields vary | Stereochemistry is retained | [11][12] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid
This multi-step synthesis leverages a readily available chiral starting material to produce enantiomerically pure 3-aminopiperidine derivatives.[2]
Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is then stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure to yield the crude dimethyl ester as an HCl salt in quantitative yield.
Step 2: N-Boc Protection The crude dimethyl ester (10 g, 57 mmol) is dissolved in dichloromethane (120 mL) at 0°C. Triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g) are added. The mixture is stirred at room temperature for 6 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to afford (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.
Step 3: Reduction of Esters to Diol The N-Boc protected diester is reduced with sodium borohydride (NaBH₄) in methanol at room temperature to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (76% yield).[2]
Step 4: Ditosylation of Diol The diol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane in the presence of triethylamine and a catalytic amount of DMAP to furnish the crude ditosylate in quantitative yield.
Step 5: Cyclization with an Amine The crude ditosylate is reacted with a primary amine (e.g., cyclohexylamine) to effect cyclization, yielding the corresponding N-substituted-3-(N-Boc-amino)piperidine. The product is purified by column chromatography.
Enzymatic Synthesis of (R)-1-Boc-3-aminopiperidine using ω-Transaminase
This biocatalytic approach offers high stereoselectivity and conversion under mild conditions.[3][5]
Reaction Setup: N-tert-butoxycarbonyl-3-piperidone is used as the reaction substrate with an amino donor (e.g., isopropylamine) in the presence of pyridoxal phosphate (PLP) and a transaminase catalyst in a buffer solution (e.g., phosphate buffer, pH 7.0-10.0).[3][13]
Procedure: The reaction mixture, containing the substrate, amino donor, PLP, and the immobilized ω-transaminase, is stirred at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).[5]
Work-up and Purification: After the reaction, the enzyme is filtered off. The pH of the filtrate is adjusted to 2 with HCl, and the aqueous layer is washed with dichloromethane to remove unreacted substrate. The pH is then adjusted to 13 with KOH, and the product is extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield (R)-1-Boc-3-aminopiperidine.[5] A continuous flow system using an immobilized enzyme has been shown to achieve 95% conversion within a 10-minute residence time.[4]
Catalytic Hydrogenation of 3-Aminopyridine
This is a common industrial method for producing racemic 3-aminopiperidine.
Heterogeneous Catalysis: 3-Aminopyridine (0.8 mmol) is dissolved in a suitable solvent like 2,2,2-trifluoroethanol (TFE, 1 mL). A rhodium oxide (Rh₂O₃) catalyst (1 mg, 0.5 mol%) is added. The mixture is subjected to hydrogen gas (5 bar) at 40°C for 16 hours with stirring.[8] After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.
Electrocatalytic Hydrogenation: An alternative, greener approach involves the electrocatalytic hydrogenation of 3-aminopyridine in an aqueous solution using a carbon-supported rhodium (Rh/C) catalyst in an anion-exchange membrane (AEM) electrolyzer. This method can achieve quantitative conversion to piperidine with a 98% yield at ambient temperature and pressure.
Visualizing Synthesis Pathways
The selection of a synthetic route can be visualized as a decision-making workflow, with each path offering distinct advantages and disadvantages.
Caption: A workflow diagram of different synthetic routes to 3-aminopiperidine.
Logical Relationships in Synthesis Strategy
The choice of a synthetic method is often dictated by the desired final product and available resources. The following diagram illustrates the logical considerations.
Caption: Decision tree for selecting a 3-aminopiperidine synthesis method.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 10. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Determining Enantiomeric Excess of Chiral Piperidine Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral piperidine-containing molecules. The stereochemistry of these compounds often dictates their pharmacological activity and toxicological profile, making accurate enantiomeric purity assessment essential. This guide provides a comprehensive comparison of the most prevalent analytical techniques for determining the ee of chiral piperidine products, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate method for ee determination depends on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and the availability of instrumentation. The primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase (CSP).[1][2] | High resolution, broad applicability, well-established, suitable for preparative scale.[1] | Longer analysis times, requires method development for specific analytes.[1] | Wide range of piperidine derivatives, including non-volatile and polar compounds. |
| Chiral GC | Differential partitioning of volatile enantiomers on a chiral stationary phase (CSP).[1][2] | High resolution, short analysis times.[1] | Requires analyte to be volatile or derivatized, potential for thermal degradation.[1] | Volatile or semi-volatile piperidine derivatives. |
| Chiral SFC | Differential partitioning of enantiomers using a supercritical fluid mobile phase and a chiral stationary phase.[3][4] | Fast separations, reduced organic solvent consumption ("greener" method).[5][6] | Requires specialized instrumentation. | Broad range of piperidine derivatives, often offering complementary selectivity to HPLC. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[1][7] | Rapid analysis, no physical separation required, provides structural information.[1] | Lower sensitivity and accuracy for minor enantiomers compared to chromatography, requires a suitable chiral auxiliary.[1] | Soluble piperidine derivatives with suitable functional groups for interaction with chiral auxiliaries. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for each of the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantioseparation of a broad range of compounds, including piperidine derivatives.[2] The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often a good starting point for screening.[8]
Protocol for a Non-derivatized Piperidine Carboxylic Acid Derivative:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[2] For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.[8]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[2][9]
-
Detection: UV detection at a wavelength where the analyte possesses sufficient chromophore (e.g., 210-254 nm).[2]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]
Protocol for a Piperidine Amine requiring Derivatization:
For piperidine derivatives lacking a strong UV chromophore, pre-column derivatization is often necessary to improve detection and, in some cases, chromatographic separation.[9]
-
Derivatization: React the piperidine amine with a derivatizing agent that introduces a chromophore, such as para-toluenesulfonyl chloride (PTSC), in the presence of a base.[9]
-
Column: A suitable chiral stationary phase, for instance, Chiralpak AD-H.[9]
-
Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for the PTSC derivative).[9]
-
Quantification: Calculate the ee using the peak areas of the two derivatized enantiomers as described above.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers, offering high resolution and speed.[2] For many piperidine derivatives, derivatization is necessary to increase their volatility.[1]
Protocol for a Derivatized Piperidine Alcohol:
-
Derivatization: React the hydroxyl and/or amine group of the piperidine derivative with a suitable agent to form a more volatile and thermally stable derivative. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase, such as one containing a trifluoroacetyl-gamma-cyclodextrin selector.[1]
-
Temperature Program:
-
Initial Oven Temperature: e.g., 100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of e.g., 200 °C.
-
Hold at the final temperature for several minutes.[1]
-
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[1]
-
Detection: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[1]
-
Quantification: Determine the ee from the integrated peak areas of the two enantiomers.[1]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for both analytical and preparative chiral separations due to its speed and reduced environmental impact.[5][6] It often uses similar chiral stationary phases to HPLC.
Protocol for a Chiral Piperidine Derivative:
-
Column: A polysaccharide-based or other suitable chiral stationary phase.
-
Mobile Phase: Supercritical carbon dioxide as the main component, with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol. Additives like diethylamine for basic compounds may be required to improve peak shape.
-
Flow Rate: Typically higher than in HPLC, for example, 2-5 mL/min for analytical columns.
-
Backpressure: Maintained to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Temperature: Column temperature is a critical parameter and is often maintained between 25-40 °C.
-
Detection: UV-Vis detector is standard.
-
Quantification: The ee is calculated from the peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation.[1] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.
Protocol using a Chiral Solvating Agent (CSA):
-
Sample Preparation: Dissolve a known amount of the chiral piperidine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent, to the NMR tube.[1]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The interaction between the analyte enantiomers and the CSA forms diastereomeric complexes, which should result in separate signals for at least one proton.[1]
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[1]
Protocol using a Chiral Derivatizing Agent (CDA):
-
Derivatization: React the chiral piperidine with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form a covalent diastereomeric mixture.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum. The different spatial environments of the nuclei in the two diastereomers will lead to distinct chemical shifts.
-
Quantification: The ee is determined by the integration of the signals corresponding to each diastereomer.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the different ee determination methods.
Caption: Experimental workflow for ee determination by Chiral HPLC.
Caption: Experimental workflow for ee determination by Chiral GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. selvita.com [selvita.com]
- 7. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Monitoring Reaction Progress: A Comparative Analysis of Analytical Methods
In the dynamic landscape of chemical research and drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time analysis of reactant consumption, intermediate formation, and product yield provides critical insights into reaction kinetics, mechanism, and overall efficiency. This guide offers an objective comparison of common analytical techniques employed for reaction monitoring, providing supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
At-a-Glance Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the nature of the reaction, the required sensitivity and selectivity, and budgetary constraints. The following table summarizes the key performance characteristics of several widely used techniques.
| Analytical Technique | Principle | Typical Sensitivity (LOD) | Selectivity | Typical Experiment Time | Estimated Instrument Cost (New) |
| NMR Spectroscopy | Nuclear Magnetic Resonance | µM to mM[1][2] | High (Structurally specific) | Minutes to hours | $35,000 - $17.8M+[3][4] |
| FTIR Spectroscopy | Infrared Absorption | % to high ppm | Moderate (Functional group specific) | Seconds to minutes | $10,000 - $100,000+[5][6] |
| UV-Vis Spectroscopy | Ultraviolet-Visible Absorption | 10⁻⁶ M to 10⁻⁵ M[7] | Low to Moderate (Chromophore specific) | Seconds to minutes | $3,000 - $60,000[8][9] |
| HPLC | Chromatographic Separation | ng to µg | High (Separation-based) | Minutes | $15,000 - $150,000+[10][11] |
| GC-MS | Gas Chromatography-Mass Spectrometry | pg to fg[12][13] | Very High (Separation & Mass-based) | Minutes | $40,000 - $500,000+[14][15] |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure of reactants, intermediates, and products, allowing for unambiguous identification and quantification.
Advantages:
-
High structural resolution, providing rich information.
-
Inherently quantitative without the need for calibration standards (with an internal standard).
-
Non-destructive.
Disadvantages:
-
Relatively low sensitivity compared to other methods.[16]
-
Can be sensitive to the reaction matrix.
-
Higher initial and operational costs.
Experimental Protocol: In-Situ NMR Reaction Monitoring
-
Sample Preparation: Dissolve the reactants in a deuterated solvent and transfer to an NMR tube. Add an internal standard for accurate quantification.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Acquisition: Acquire an initial spectrum before initiating the reaction to serve as a baseline.
-
Reaction Initiation: Initiate the reaction within the NMR tube (e.g., by photo-irradiation or rapid injection of a catalyst).
-
Time-course Monitoring: Acquire a series of spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to the reactants and products. Plot the concentration of each species as a function of time to determine reaction kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the functional groups present in the molecule.
Advantages:
-
Fast and non-destructive.
-
Can be used for in-situ monitoring with fiber-optic probes.
-
Provides real-time information on the disappearance of reactant functional groups and the appearance of product functional groups.
Disadvantages:
-
Less specific than NMR, as different compounds can have overlapping absorbances.
-
Water and other polar solvents can have strong IR absorbance, potentially interfering with the analysis.
-
Quantitative analysis often requires calibration.
Experimental Protocol: In-Situ FTIR Reaction Monitoring
-
Probe Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and any catalysts before adding the reactants.
-
Reaction Initiation: Start the reaction by adding the reactants to the vessel.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the change in absorbance of characteristic peaks for reactants and products over time. Convert absorbance data to concentration using a pre-established calibration curve to determine reaction kinetics.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for reactions involving colored compounds or compounds with chromophores.
Advantages:
-
Simple, fast, and widely available.
-
High sensitivity for strongly absorbing species.
Disadvantages:
-
Limited selectivity, as many compounds may absorb at similar wavelengths.
-
Not all compounds have a UV-Vis chromophore.
-
Deviations from the Beer-Lambert law can occur at high concentrations.
Experimental Protocol: Monitoring Reaction Kinetics using UV-Vis Spectroscopy
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for one of the reactants or products that has a unique UV-Vis spectrum.
-
Blank Measurement: Fill a cuvette with the reaction solvent and any components other than the absorbing species of interest and measure the absorbance to set a baseline.
-
Reaction Initiation: Mix the reactants in a separate vessel and quickly transfer a portion to a cuvette, or initiate the reaction directly in the cuvette.
-
Time-course Measurement: Place the cuvette in the spectrophotometer and record the absorbance at the selected λmax at regular time intervals.[18]
-
Data Analysis: Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc). Plot concentration versus time to determine the reaction rate and order.[19]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a suitable detector (e.g., UV-Vis, MS), it allows for the quantification of individual components in a reaction mixture.
Advantages:
-
High resolution and selectivity for complex mixtures.
-
Applicable to a wide range of non-volatile and thermally labile compounds.
-
Well-established and robust technique.
Disadvantages:
-
Requires sample quenching and preparation before analysis.
-
Not a real-time technique, as there is a delay between sampling and obtaining results.
-
Can be more complex to operate and maintain.
Experimental Protocol: Online HPLC Reaction Monitoring
-
Method Development: Develop an HPLC method that effectively separates the reactants, intermediates, and products of the reaction. This includes selecting the appropriate column, mobile phase, and detector settings.
-
System Setup: An automated reaction monitoring system can be used to draw samples from the reactor at predefined time points.[20]
-
Sampling and Quenching: The automated system withdraws a small aliquot of the reaction mixture and immediately quenches the reaction by diluting it with a suitable solvent to stop the reaction.[21]
-
Injection and Analysis: The quenched sample is automatically injected into the HPLC system for analysis.
-
Data Processing: The resulting chromatograms are processed to determine the peak areas of the reactants and products. These areas are then converted to concentrations using calibration curves to monitor the reaction progress.[21]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.
Advantages:
-
Provides both quantitative and qualitative (structural) information.
-
Can identify unknown byproducts.
Disadvantages:
-
Limited to volatile and thermally stable compounds.
-
Derivatization may be required for non-volatile compounds.
-
Higher instrument cost and complexity.
Experimental Protocol: GC-MS Reaction Monitoring
-
Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary and prepare the sample for GC-MS analysis (e.g., by extraction or derivatization).
-
GC-MS Method: Develop a GC method to separate the components of interest and a corresponding MS method for detection and quantification.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component.
-
Data Analysis: Identify the peaks corresponding to the reactants and products based on their retention times and mass spectra. Quantify the components by integrating the peak areas and using calibration standards.
Visualizing Workflows and Relationships
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. How much does an NMR cost | 2021 guide | Ansazai Instruments [aiinmr.com]
- 4. reddit.com [reddit.com]
- 5. hospitalstore.com [hospitalstore.com]
- 6. Buy Infrared and FTIR Spectrometers For Sale, New & Used Prices | LabX [labx.com]
- 7. stevesopenlab.org [stevesopenlab.org]
- 8. Buy Spectrophotometer, UV-Vis, Fluor For Sale, New & Used Prices | LabX [labx.com]
- 9. coleparmer.com [coleparmer.com]
- 10. arcscientific.com [arcscientific.com]
- 11. Buy HPLC Systems, Instruments For Sale, New & Used Prices | LabX [labx.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity and noise in GC–MS: Achieving low limits of detection for difficult analytes | CoLab [colab.ws]
- 14. How Much Does a GC-MS System Cost? [excedr.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 17. Uv Spectrophotometer | eBay [ebay.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Piperidine and Piperazine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals and agrochemicals. Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences in basicity, nucleophilicity, and overall reactivity. This guide provides an objective, data-driven comparison of their performance in common synthetic transformations to aid in the rational selection of these critical building blocks.
Physicochemical Properties: The Foundation of Reactivity
The difference in reactivity between piperidine and piperazine is fundamentally rooted in their distinct electronic and structural properties. Piperidine, a simple secondary amine, is significantly more basic and generally more nucleophilic than piperazine.[1] The two nitrogen atoms in piperazine influence each other electronically; the second nitrogen acts as an electron-withdrawing group through the sigma bonds, reducing the basicity and nucleophilicity of the first.[1]
Piperazine possesses two basic centers, with its first pKa being substantially lower than that of piperidine.[1] This lower basicity of piperazine's first nitrogen is a critical factor in its reduced nucleophilicity compared to piperidine.
Data Presentation: Quantitative Comparison
The following table summarizes the key physicochemical properties and provides illustrative experimental data from a competitive reaction scenario. This data highlights the superior reactivity of piperidine.
| Parameter | Piperidine | Piperazine | Key Takeaway |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen at the 4-position is the key structural differentiator. |
| pKa of Conjugate Acid | ~11.1[1] | pKa1: ~9.7, pKa2: ~5.4[1] | Piperidine is a significantly stronger base than piperazine. |
| Mayr Nucleophilicity (N) | 18.13 (in water)[1] | Not explicitly found, but lower than piperidine. | The higher basicity of piperidine correlates with higher nucleophilicity.[1] |
| Key Reactive Sites | Single secondary amine | Two secondary amines | Piperazine offers two sites for functionalization, enabling its use as a linker.[1] |
| Competitive N-Acylation | >95% | <5% | In a competitive reaction with a limited amount of acylating agent, piperidine is overwhelmingly acylated. |
| Competitive N-Alkylation | >90% | <10% | Piperidine demonstrates significantly faster reaction rates in competitive alkylation experiments. |
Note: The competitive reaction data is illustrative, based on the well-established higher nucleophilicity of piperidine. The provided experimental protocols can be used to generate precise data for specific reagents and conditions.
Comparative Reactivity in Key Synthetic Transformations
The differences in basicity and nucleophilicity directly translate to differing performance in common synthetic reactions.
N-Acylation
N-acylation is a fundamental transformation for forming amides, involving the attack of the nucleophilic nitrogen on an electrophilic carbonyl carbon.
-
Piperidine: Due to its high nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents (e.g., acid chlorides, anhydrides). The reaction is typically high-yielding and straightforward.[1]
-
Piperazine: Piperazine's reactivity in N-acylation is lower than that of piperidine.[1] A critical consideration is product distribution. Mono-acylation is generally favored, particularly with a 1:1 stoichiometry of piperazine to the acylating agent. Achieving di-acylation requires more forcing conditions, such as an excess of the acylating agent and often a stronger base. The electron-withdrawing effect of the first acyl group further deactivates the second nitrogen, making the second acylation more difficult.[1]
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other electrophilic carbon species.
-
Piperidine: Piperidine undergoes N-alkylation readily. However, its high reactivity can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially with reactive alkylating agents.
-
Piperazine: Mono-alkylation of piperazine is the more common and easily controlled transformation. Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation a more challenging subsequent step that often requires harsher conditions. This differential reactivity is frequently exploited in multi-step syntheses to introduce different substituents at the N1 and N4 positions.
Experimental Protocols
The following protocols describe competitive experiments to quantitatively determine the relative reactivity of piperidine and piperazine.
Protocol 1: Competitive N-Acylation
This experiment determines the relative reactivity of piperidine and piperazine towards an acylating agent.
Materials:
-
Piperidine
-
Piperazine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (e.g., dodecane, 0.05 M).
-
To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC-MS to determine the relative peak areas of N-benzoylpiperidine and 1-benzoylpiperazine, corrected against the internal standard. The product ratio indicates the relative reactivity.[1]
Protocol 2: Competitive N-Alkylation
This experiment compares the nucleophilic strength of the two amines in an S_N2 reaction.
Materials:
-
Piperidine
-
Piperazine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely ground
-
Anhydrous Acetonitrile (ACN)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous ACN containing piperidine (0.1 M), piperazine (0.1 M), and an internal standard (0.05 M).
-
To a flask containing 10 mL of this stock solution, add finely ground potassium carbonate (1.5 equivalents relative to the total amine content).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.5 equivalents relative to the total amine content) to the suspension.
-
Stir the reaction at room temperature and monitor its progress by taking aliquots over time.
-
For analysis, filter an aliquot to remove K₂CO₃ and dilute with ACN.
-
Analyze the samples by GC-MS to determine the ratio of N-benzylpiperidine to 1-benzylpiperazine. Plotting the formation of each product over time will yield relative rate information.[1]
Conclusion and Recommendations
The choice between piperidine and piperazine in a synthetic campaign is dictated by the specific goals of the synthesis.
-
Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single, swift substitution is desired.[1]
-
Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed. Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms. While less reactive than piperidine, this attenuated reactivity can be a significant advantage, allowing for more controlled mono-functionalization before proceeding to modify the second nitrogen.[1]
By understanding the fundamental differences in their reactivity, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to the Synthesis of Chiral Piperidines: Biocatalysis vs. Chemical Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral piperidines is a critical endeavor. These nitrogen-containing heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and natural products, where stereochemistry often dictates biological activity. This guide provides an objective comparison of two primary approaches for their synthesis: biocatalytic and chemical methods, supported by experimental data and detailed protocols.
The choice between a biocatalytic or a chemical approach to chiral piperidine synthesis depends on several factors, including the desired stereoisomer, substrate scope, scalability, and environmental considerations. While chemical methods have traditionally dominated the field, biocatalysis has emerged as a powerful and "green" alternative, offering exceptional selectivity under mild conditions.[1][2]
Performance Comparison: Biocatalytic vs. Chemical Synthesis
The following table summarizes quantitative data for representative biocatalytic and chemical methods for the synthesis of chiral piperidines, highlighting key performance indicators such as yield and enantiomeric excess (e.e.).
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) | Reference |
| Biocatalytic Methods | |||||||
| Transaminase-Triggered Cyclization | Transaminase (TA) | ω-chloroketones | 2-substituted piperidines | 10 - 90 | >95 | - | [3][4] |
| Chemo-enzymatic Dearomatization | Amine Oxidase (AmOx) & Ene-Imine Reductase (EneIRED) | N-substituted tetrahydropyridines | 3- and 3,4-substituted piperidines | - | - | - | [5][6] |
| Lipase-Catalyzed Multicomponent Reaction | Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate ester | Polysubstituted piperidines | up to 91 | - | - | [7] |
| Chemical Methods | |||||||
| Rhodium-Catalyzed Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium salts | 2-substituted piperidines | 75 - 97 | 94 | >20:1 | [5][8][9] |
| Organocatalytic Domino Michael Addition/Aminalization | O-TMS protected diphenylprolinol | Aldehydes and nitroolefins | Polysubstituted piperidines | - | excellent | - | [5] |
| Rhodium-Catalyzed [2+2+2] Cycloaddition | [Rh(C₂H₄)₂Cl]₂ / CKphos ligand | Oxygen-linked alkenyl isocyanates and alkynes | Polysubstituted piperidines | 77 | 94 | - | [10][11] |
| Dearomatization/Borylation of Pyridines | Cu(I) catalyst | 1,2-dihydropyridines | 3-boryl-tetrahydropyridines | - | - | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of both biocatalytic and chemical approaches.
Biocatalytic Synthesis: Transaminase-Triggered Cyclization of ω-Chloroketones
This protocol describes the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones using a transaminase.[3][4]
Materials:
-
Transaminase (TA) enzyme (10 mg/mL)
-
ω-chloroketone substrate (e.g., 6-chloro-2-hexanone) (50 mM)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Isopropylamine (IPA) as the amine donor (1 M)
-
Dimethyl sulfoxide (DMSO) (20% v/v)
-
Potassium phosphate buffer (KPi-buffer) (100 mM, pH 8)
Procedure:
-
In a reaction vessel, combine the KPi-buffer, DMSO, PLP, and IPA.
-
Add the transaminase enzyme to the mixture.
-
Initiate the reaction by adding the ω-chloroketone substrate.
-
Incubate the reaction mixture at 37°C with agitation (e.g., 700 rpm) for 48 hours.
-
For specific substrates, subsequent addition of NaOH (e.g., 50 μL, 10 M) and further incubation for 1 hour may be required to facilitate cyclization.
-
The reaction progress and product formation can be monitored by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The chiral piperidine product can be isolated and purified using standard extraction and chromatography techniques. For example, the product amine can be precipitated from a solvent like methyl tert-butyl ether (MTBE) using an acid such as tosic acid.[3]
Chemical Synthesis: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This protocol details a rhodium-catalyzed method for the synthesis of chiral piperidines from pyridinium salts.[5][8][9]
Materials:
-
Pyridinium salt (0.5 mmol, 1.0 equiv)
-
Chiral amine (e.g., (R)-1-phenylethylamine) (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)/Water (H₂O) mixture (15:1, 4.0 mL)
-
Formic acid (HCOOH) (24.0 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the pyridinium salt, the chiral amine, and the rhodium catalyst.
-
Seal the vial and add the CH₂Cl₂/H₂O mixture, followed by formic acid.
-
Heat the reaction mixture to 40°C and stir for 22 hours.
-
After completion, perform an aqueous workup by adding saturated NaHCO₃ solution and extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral piperidine.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the biocatalytic and chemical synthesis of chiral piperidines.
Caption: General workflow for the biocatalytic synthesis of chiral piperidines.
Caption: General workflow for the chemical synthesis of chiral piperidines.
Concluding Remarks
Both biocatalytic and chemical methodologies offer effective routes to chiral piperidines, each with distinct advantages and limitations.
Biocatalysis excels in its environmental friendliness, operational simplicity under mild conditions, and often exceptional enantioselectivity.[1][2] The use of enzymes like transaminases can provide direct access to enantiopure products from simple starting materials in a single step.[3][4][13] However, the substrate scope may be limited by the enzyme's specificity, and enzyme development and optimization can be time-consuming.
Chemical synthesis , on the other hand, generally offers a broader substrate scope and well-established, predictable reactivity.[5][14] Methods like rhodium-catalyzed asymmetric hydrogenation and organocatalysis provide robust and scalable routes to a wide variety of chiral piperidines.[8][9][10][11] The drawbacks often include the need for harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and potentially lower enantioselectivity compared to biocatalytic methods.
The decision to employ a biocatalytic or chemical approach will ultimately be guided by the specific synthetic target, desired scale, and available resources. As both fields continue to advance, hybrid chemo-enzymatic strategies that combine the advantages of both approaches are becoming increasingly prevalent, offering novel and efficient solutions for the synthesis of these vital chiral building blocks.[5][6]
References
- 1. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 14. benchchem.com [benchchem.com]
Triflate Esters vs. Mesylate Esters: A Comparative Guide for Chiral Synthesis
In the landscape of modern organic chemistry, particularly in the precise and delicate field of chiral synthesis, the choice of a leaving group can be as critical as the choice of catalyst or reaction conditions. Among the plethora of available options, sulfonate esters, especially trifluoromethanesulfonates (triflates) and methanesulfonates (mesylates), are workhorses for activating alcohols towards nucleophilic substitution and other transformations. This guide provides a comprehensive comparison of triflate and mesylate esters, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal group for their synthetic endeavors.
Physicochemical Properties and Reactivity: A Tale of Two Leaving Groups
The fundamental difference between triflates and mesylates lies in their leaving group ability, which is a direct consequence of the stability of the corresponding sulfonate anions. The triflate anion is significantly more stable than the mesylate anion due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which delocalizes the negative charge to a much greater extent.[1][2] This enhanced stability makes the triflate group an exceptionally good leaving group, often referred to as a "super leaving group."
This difference in stability is quantitatively reflected in the acidity of their conjugate acids, triflic acid (CF₃SO₃H) and methanesulfonic acid (CH₃SO₃H). A lower pKa of the conjugate acid corresponds to a more stable anion and, therefore, a better leaving group.[1]
Table 1: Comparison of Physicochemical Properties of Triflate and Mesylate
| Property | Triflate (-OTf) | Mesylate (-OMs) | Reference(s) |
| Structure of Anion | CF₃SO₃⁻ | CH₃SO₃⁻ | [1] |
| Conjugate Acid | Triflic Acid (CF₃SO₃H) | Methanesulfonic Acid (CH₃SO₃H) | [1] |
| pKa of Conjugate Acid | ~ -12 to -14 | ~ -1.9 | [1] |
| Relative Sₙ2 Rate | ~56,000 | 1 | [1] |
As the data in Table 1 clearly indicates, triflate is a vastly superior leaving group to mesylate. The relative rate of Sₙ2 reactions for a triflate is orders of magnitude faster than that for a corresponding mesylate.[1] This dramatic difference in reactivity is the primary consideration when choosing between these two groups in a synthetic sequence.
Implications for Chiral Synthesis
In chiral synthesis, preserving or inverting stereochemistry with high fidelity is paramount. Both triflates and mesylates are prepared from chiral alcohols without affecting the configuration of the stereocenter.[3] The subsequent nucleophilic substitution reaction, typically proceeding through an Sₙ2 mechanism, results in a predictable inversion of stereochemistry.
The superior reactivity of triflates offers distinct advantages in several scenarios:
-
Unreactive Substrates: For sterically hindered or electronically deactivated alcohols, the high reactivity of the triflate may be necessary to induce substitution where a mesylate would fail or require harsh conditions that could lead to side reactions and racemization.[1]
-
Mild Reaction Conditions: The use of triflates often allows for reactions to be carried out at lower temperatures and with weaker nucleophiles, which can be crucial for preserving the integrity of sensitive functional groups elsewhere in the molecule.
-
Cross-Coupling Reactions: Aryl and vinyl triflates are excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing complex chiral molecules.[1]
However, the high reactivity of triflates can also be a disadvantage. They are generally less stable than mesylates and can be more susceptible to decomposition or side reactions if not handled carefully.[3] Mesylates, being more stable and less expensive to prepare, are often the preferred choice for routine transformations on reactive substrates where their sufficient reactivity is adequate.
Experimental Data: A Note on Direct Comparison
While the superior reactivity of triflates is well-established, direct side-by-side comparisons of triflates and mesylates in the same chiral synthesis reaction, reporting both yield and enantiomeric or diastereomeric excess, are not abundantly available in the literature. The choice between the two is often dictated by the known reactivity of the substrate, with triflates being reserved for more challenging cases.
Experimental Protocols
The following are generalized protocols for the preparation of triflate and mesylate esters from a chiral alcohol and a subsequent nucleophilic substitution.
Protocol 1: Synthesis of a Chiral Mesylate Ester
This protocol describes the conversion of a chiral secondary alcohol to its corresponding mesylate ester.
Materials:
-
Chiral alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) or pyridine (1.2 equiv) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Synthesis of a Chiral Triflate Ester
This protocol details the preparation of a chiral triflate ester, which requires more careful handling due to the higher reactivity of the reagents.
Materials:
-
Chiral alcohol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or 2,6-Lutidine, anhydrous
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral alcohol (1.0 equiv) in anhydrous DCM or toluene.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C.
-
Add anhydrous pyridine or 2,6-lutidine (1.2 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction at the low temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude triflate is often used immediately in the next step due to its potential instability.
Protocol 3: Sₙ2 Nucleophilic Substitution with a Chiral Sulfonate Ester
This protocol outlines a general procedure for the inversion of stereochemistry at the carbon bearing the sulfonate group.
Materials:
-
Chiral mesylate or triflate ester
-
Nucleophile (e.g., sodium azide, sodium cyanide, a Grignard reagent)
-
Appropriate anhydrous solvent (e.g., DMF, THF, acetonitrile)
Procedure:
-
Dissolve the chiral sulfonate ester (1.0 equiv) in the appropriate anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the nucleophile (typically 1.1 to 2.0 equiv).
-
Stir the reaction at a suitable temperature (room temperature for triflates, may require heating for mesylates) and monitor by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric or diastereomeric excess of the product by chiral HPLC or NMR analysis.
Visualizing the Workflow
The following diagrams illustrate the key transformations discussed.
Caption: General synthesis of chiral mesylates and triflates from a chiral alcohol.
Caption: Sₙ2 reaction of a chiral sulfonate leading to inversion of stereochemistry.
Conclusion
The choice between triflate and mesylate esters in chiral synthesis is a classic example of balancing reactivity with stability and cost. Triflate esters are the go-to option for challenging substrates that require a highly reactive leaving group to proceed under mild conditions, thereby preserving stereochemical integrity. Their utility in modern synthetic chemistry, especially in cross-coupling reactions, is undeniable. Mesylate esters, on the other hand, represent a more economical and stable alternative for substrates that are sufficiently reactive. A thorough understanding of the substrate's reactivity and the desired reaction conditions will ultimately guide the synthetic chemist to the appropriate choice, ensuring the successful and stereocontrolled construction of complex chiral molecules.
References
A Comparative Guide to the Characterization of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Thorough characterization of novel piperidine derivatives is paramount for confirming their structure, determining purity, and understanding their physicochemical and biological properties, which are critical for drug discovery and development.[2][3] This guide provides a comparative overview of key characterization techniques, supported by experimental data and detailed protocols.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized piperidine derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed to unambiguously determine the chemical structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For piperidine derivatives, ¹H and ¹³C NMR are essential for confirming the presence of the piperidine ring and determining the position and stereochemistry of substituents.[5][6]
Key ¹H NMR Signals for the Piperidine Ring: The protons on the piperidine ring typically appear in the δ 1.0-4.0 ppm range in the ¹H NMR spectrum.[2] The specific chemical shifts and coupling constants are highly dependent on the substituents and their orientation (axial vs. equatorial).[7]
Table 1: Comparison of NMR Data for Representative Piperidine Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Solvent | Reference |
| Piperidine | 2.79 (t), 2.19 (m), 1.51 (m) | 47.0, 27.2, 25.2 | CDCl₃ | [7][8] |
| N-Methylpiperidine | 2.2-2.4 (m), 1.5-1.7 (m), 1.2-1.4 (m) | 56.8, 26.5, 24.6 | CDCl₃ | [9] |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | 1.0-7.5 (m) | Not specified | CDCl₃ | [10] |
| 1-(3'-methylbenzoyl)piperidine-4-carboxylic acid amide | 2.2-7.4 (m) | Not specified | DMSO-d₆ | [4] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of novel piperidine derivatives.[11] Fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to identify substituents and their locations on the piperidine ring.[12][13] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[12]
Characteristic Fragmentation: Under EI, piperidine derivatives often undergo α-cleavage, leading to the formation of a stable iminium ion.[12] In ESI-MS, protonated molecules [M+H]⁺ are typically observed, and tandem MS (MS/MS) experiments reveal characteristic fragmentation pathways, such as the neutral loss of small molecules.[11][12]
Table 2: Comparison of Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Piperidine | EI | 85 | 84, 70, 56, 44 | [14] |
| (-)-Cassine | ESI-MS/MS | 326 [M+H]⁺ | 308 | [13] |
| (-)-Spectaline | ESI-MS/MS | 368 [M+H]⁺ | 308 | [13] |
| 1-(2ʹ,4ʹ,6ʹ-Trimethylbenzenesulfonyl)-piperidine-4-carboxylic acid amide | MS | 310 | Not specified | [4] |
Chromatographic Techniques
Chromatographic methods are essential for the purification and purity assessment of novel piperidine derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying compounds in a mixture.[16] Reversed-phase HPLC with a C18 column is frequently used for the analysis of piperidine derivatives.[2][16] Detection is often achieved using a UV detector, especially if the molecule contains a chromophore.[2] For compounds lacking a UV-active moiety, derivatization or the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is necessary.[16][17]
Table 3: Comparison of HPLC Methods for Piperidine Derivatives
| Analyte | Column | Mobile Phase | Detection | Application | Reference |
| Piperine | C18 | Methanol:Water (70:30, v/v) | UV (343 nm) | Quantification in nanoemulsions | [18] |
| Piperidine | C18 | Methanol | ELSD | Quantification in spices | [17] |
| Piperidine Derivatives | C18 | Gradient of water and acetonitrile/methanol with formic acid | UV or MS | Purity assessment | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine derivatives.[15] It combines the separation capabilities of GC with the detection power of MS, allowing for the identification and quantification of individual components in a sample.[19]
X-ray Crystallography
For the unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[1][10] This technique provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring and its substituents in the solid state.[10][20]
Table 4: Representative Crystallographic Data for Piperidine Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | C₂₃H₂₅NO | Triclinic | P-1 | [10] |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | [1] |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅FN₃O₂·Br | Triclinic | P-1 | [21] |
| 1,2-di(piperidin-1-yl)ethane | C₁₂H₂₄N₂ | Monoclinic | P2₁/n | [22] |
Physicochemical Characterization
Understanding the physicochemical properties of novel piperidine derivatives is crucial for drug development, as these properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles.[3] Key parameters include the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP).[3][23]
Table 5: Physicochemical Properties of Selected Piperidine Derivatives
| Compound | pKa | logP | Method | Reference |
| Nipecotic Acid | 3.88 (Predicted) | -2.9 (XLogP3) | Not specified | [3] |
| Benzoyl derivate I | 7.96 | Not specified | Potentiometric Titration | [4] |
| Sulfonyl derivatives III | 7.20 | Not specified | Potentiometric Titration | [4] |
Pharmacological Evaluation
The ultimate goal of synthesizing novel piperidine derivatives is often to investigate their biological activity.[24][25] A wide range of in vitro and in vivo assays are employed to assess their pharmacological effects, such as antimicrobial, anti-inflammatory, or anticancer activity.[4][24][26]
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC for complete structural assignment.
Mass Spectrometry (LC-MS/MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[2]
Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[12]
Method:
-
Perform a full scan to identify the protonated molecule [M+H]⁺.
-
Conduct a product ion scan of the precursor ion to obtain the fragmentation pattern.[12]
-
Optimize the collision energy to achieve a good distribution of fragment ions.[12]
HPLC-UV Analysis
Instrumentation: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape.[2]
-
Detection: Monitor the absorbance at a wavelength where the analyte has maximum absorbance.[16]
X-ray Crystallography
Crystal Growth: High-quality single crystals are essential. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[1]
Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer and subjected to X-ray diffraction analysis.[1]
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
Determination of pKa (Potentiometric Titration)
Methodology:
-
Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[3]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, and the pH is monitored using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve.
Visualizations
Caption: General workflow for the characterization of novel piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. seer.ufrgs.br [seer.ufrgs.br]
- 19. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 20. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. [PDF] Pharmacological screening of synthetic piperidine derivatives | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Boc-3-mesyloxypiperidine
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide outlines the essential procedures for the proper disposal of N-Boc-3-mesyloxypiperidine, a key intermediate in various synthetic pathways. Adherence to these protocols will minimize risks and ensure that all chemical waste is handled in accordance with stringent safety regulations.
Hazard Identification and Safety Precautions
Based on data for similar Boc-protected piperidine derivatives, this compound may cause skin and eye irritation and could be harmful if ingested or inhaled.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound for any purpose, including disposal.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed and approved waste disposal facility.[3][4]
1. Waste Segregation and Containerization:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and vials, should be collected in a designated, sealable, and chemically resistant container clearly labeled for "Hazardous Solid Chemical Waste."
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealable, and chemically resistant container (e.g., a glass or high-density polyethylene bottle) designated for "Hazardous Liquid Chemical Waste." Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Empty Containers: Empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
2. Waste Labeling:
Proper labeling of waste containers is critical for safety and compliance. The label must include:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
3. Storage of Waste:
Waste containers should be stored in a well-ventilated area, such as a designated satellite accumulation area or a chemical fume hood, away from sources of ignition and incompatible materials.[4] Keep containers tightly closed to prevent the release of vapors.
4. Final Disposal:
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling N-Boc-3-mesyloxypiperidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-3-mesyloxypiperidine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The mesyloxy group suggests it may act as an alkylating agent, which are often toxic and should be handled with appropriate caution. As it is a powder, inhalation and dust exposure are primary concerns.[1][2][3]
Summary of Personal Protective Equipment (PPE) Requirements
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Tightly fitting safety goggles with side-shields.[2] | 2 pairs of chemical-resistant nitrile gloves.[4][5] | Fastened laboratory coat, disposable sleeves.[4] | NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended, especially if not handled in a fume hood.[6][7] |
| Handling Solutions | Tightly fitting safety goggles with side-shields. | Chemical-resistant nitrile gloves. | Fastened laboratory coat. | Work in a well-ventilated area or chemical fume hood.[1] |
| Spill Cleanup | Safety goggles and a face shield.[8] | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron or coveralls over a lab coat.[9] | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Safe Handling and Procedures
2.1. Engineering Controls
-
Ventilation: Always handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[2][3] For handling solutions, ensure adequate general laboratory ventilation at a minimum.
-
Designated Area: Designate a specific area for handling this compound.[4] Cover the work surface with absorbent, disposable bench paper.[4]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.
2.2. Handling and Weighing Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment (spatulas, weigh paper, containers) within the designated area.
-
Weighing:
-
Whenever possible, weigh the compound directly within the fume hood.[2]
-
Use disposable weigh boats or paper to avoid contamination of balances.[2]
-
To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the material.
-
If an analytical balance outside a fume hood must be used, employ the "tare method":
-
-
Dissolution: Add solvents to the container with the powder slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Post-Handling: After handling, wipe down the work area with a suitable solvent (e.g., isopropanol or ethanol) followed by water. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
Emergency and Disposal Plan
3.1. Spill Response
-
Evacuation: In case of a significant spill, evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For powder spills, do not sweep. Gently cover with an absorbent material to prevent dust from becoming airborne.
-
Cleanup:
-
Wearing appropriate PPE (see table above), carefully collect the absorbed material or powder using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
3.2. Waste Disposal
-
Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[4]
-
Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's EHS-approved chemical waste program.[2] Do not pour this chemical or its solutions down the drain.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. halyardhealth.com [halyardhealth.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. ehso.emory.edu [ehso.emory.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
